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  • Product: 4-Methyl-6-phenoxypyrimidine
  • CAS: 55849-46-2

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 4-Methyl-6-phenoxypyrimidine

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 4-Methyl-6-phenoxypyrimidine As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 4-Methyl-6-phenoxypyrimidine

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and highly actionable overview of 4-methyl-6-phenoxypyrimidine. This guide is designed for researchers and drug development professionals who require not just the "what" but the "why" behind this compound's chemical behavior, synthesis, and pharmacological utility.

Chemical Identity and Structural Elucidation

4-Methyl-6-phenoxypyrimidine is a highly versatile heterocyclic building block. The pyrimidine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3—is a privileged scaffold in medicinal chemistry due to its structural similarity to natural nucleobases. The substitution pattern of this specific molecule (a methyl group at C4 and a phenoxy group at C6) imparts unique electronic and steric properties that make it an ideal intermediate for complex drug synthesis[1].

Physicochemical Properties

The following table summarizes the core quantitative data for 4-methyl-6-phenoxypyrimidine, providing a baseline for analytical and computational chemistry workflows[1][2].

PropertyValue
Chemical Name 4-Methyl-6-phenoxypyrimidine
CAS Registry Number 55849-46-2
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
SMILES String CC1=CC(OC2=CC=CC=C2)=NC=N1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Two pyrimidine nitrogens, one ether oxygen)
Structural Causality via 1 H NMR Spectroscopy

To ensure absolute trustworthiness in structural validation, 1 H NMR spectroscopy is the gold standard. The chemical shifts of 4-methyl-6-phenoxypyrimidine are not arbitrary; they are a direct consequence of the molecule's electronic distribution[3].

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
8.68 Singlet (s)1HPyrimidine C2-HHighly deshielded by the strong electron-withdrawing effect of the two adjacent sp2 hybridized nitrogen atoms.
7.42 - 7.47 Multiplet (m)2HPhenoxy meta-HStandard aromatic resonance, largely unaffected by the ether oxygen's resonance effects.
7.25 - 7.31 Multiplet (m)1HPhenoxy para-HStandard aromatic resonance.
7.13 - 7.17 Multiplet (m)2HPhenoxy ortho-HShielded relative to meta protons due to the electron-donating resonance (+M effect) of the ether oxygen lone pairs.
6.72 Singlet (s)1HPyrimidine C5-HPositioned between the methyl and phenoxy groups; shielded by the +M effect of the phenoxy oxygen.
2.50 Singlet (s)3HC4-Methyl (-CH 3​ )Deshielded relative to a standard alkane due to its direct attachment to the electron-deficient pyrimidine ring.

Synthesis Methodology: Nucleophilic Aromatic Substitution (S N​ Ar)

The most robust method for synthesizing 4-methyl-6-phenoxypyrimidine is via a Nucleophilic Aromatic Substitution (S N​ Ar) reaction between 4-chloro-6-methylpyrimidine and phenol[4][5].

Mechanistic Causality

Why does S N​ Ar work so efficiently here? The pyrimidine ring is a highly π -electron-deficient system. The electronegative nitrogen atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4 and C6 positions highly electrophilic. When phenol is deprotonated by a base, the resulting phenoxide ion acts as a strong nucleophile. It attacks the C6 position, forming a negatively charged Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride ion, restoring aromaticity[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation: Charge a dry, round-bottom flask with 4-chloro-6-methylpyrimidine (1.0 eq) and phenol (1.1 eq).

  • Solvent & Base Selection: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Causality: DMF is a polar aprotic solvent that perfectly solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive. Add Potassium Carbonate (K 2​ CO 3​ , 1.5 eq). Causality: K 2​ CO 3​ is basic enough to completely deprotonate phenol (pKa ~10) but mild enough to prevent degradation of the pyrimidine core.

  • Reaction Execution: Heat the mixture to 80-100°C under an inert nitrogen atmosphere for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The protocol self-validates when the UV-active spot corresponding to the starting material completely disappears.

  • Workup & Isolation: Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

SynthesisWorkflow SM1 4-Chloro-6-methylpyrimidine (Electrophile) Cond Base (K2CO3) / Solvent (DMF) 80-100°C SM1->Cond SM2 Phenol (Nucleophile) SM2->Cond Int Meisenheimer Complex (Intermediate) Cond->Int Nucleophilic Attack Prod 4-Methyl-6-phenoxypyrimidine (Final Product) Int->Prod Chloride Elimination

Figure 1: S N​ Ar synthesis workflow for 4-methyl-6-phenoxypyrimidine.

Applications in Drug Development

4-Methyl-6-phenoxypyrimidine serves as a critical structural motif in several advanced pharmacological applications.

Antiviral Agents (HIV Integrase Inhibitors)

Derivatives of phenoxypyrimidines have been extensively patented and utilized in the development of anti-HIV agents. Specifically, these compounds act as HIV integrase inhibitors. The pyrimidine core provides the necessary hydrogen-bonding network to interact with the active site of the viral integrase enzyme, preventing the insertion of the viral genome into the host DNA[3][6].

Neurological and Anti-Inflammatory Targets (NGFI-B/RXR Modulation)

Substituted pyrimidines containing the phenoxy motif are potent modulators of the NGFI-B (Nurr77) / RXR nuclear receptor heterodimers.

  • Neurological Impact: Activation of this pathway promotes the survival and differentiation of dopaminergic neurons, making these compounds highly valuable in models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis[7][8].

  • Anti-Inflammatory Impact: In smooth muscle cells, NGFI-B modulation inhibits pathological cell proliferation, acting as a "natural brake" to dampen acute inflammatory reactions, which is protective in atherosclerosis models[7].

Pathway Ligand Pyrimidine Derivative (Ligand) Receptor NGFI-B / RXR Heterodimer Ligand->Receptor Binding & Activation Gene Target Gene Promoters (e.g., CYP21, POMC) Receptor->Gene Transcriptional Regulation Neuro Neuroprotection (Parkinson's/MS Models) Gene->Neuro Inflam Anti-inflammatory (Atherosclerosis Models) Gene->Inflam

Figure 2: NGFI-B/RXR modulation pathway by pyrimidine derivatives.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized compound before integration into biological assays, a strict self-validating analytical protocol must be executed:

  • High-Performance Liquid Chromatography (HPLC): Run the sample on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). A single sharp peak at 254 nm with an Area Under Curve (AUC) >98% validates chemical purity.

  • Nuclear Magnetic Resonance (NMR): Dissolve 5 mg of the product in CDCl 3​ . The presence of the diagnostic singlet at δ 8.68 ppm confirms the integrity of the pyrimidine C2 proton, while the absence of a broad singlet at δ ~5.0 ppm confirms the complete removal of unreacted phenol[3].

References

  • PubChem, "4-Methyl-6-phenoxypyrimidine | C11H10N2O | CID 12679939". Source: National Center for Biotechnology Information. URL:[Link]

  • Google Patents, "EP1422218B1 - Antiviral agent". Source: European Patent Office.
  • Google Patents, "US8455489B2 - Substituted pyrimidine compositions and methods of use". Source: United States Patent and Trademark Office.
  • PMC / NIH, "Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L". Source: PubMed Central. URL:[Link]

Sources

Exploratory

4-Methyl-6-phenoxypyrimidine: A Privileged Scaffold in Biological Assays – Mechanism of Action and Protocol Standardization

Executive Summary In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. 4-Methyl-6-phenoxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. 4-Methyl-6-phenoxypyrimidine (CAS: 55849-46-2)[1] represents one such highly versatile building block. Its unique electronic distribution, featuring a pyrimidine nitrogen capable of metal chelation and a phenoxy ring primed for π−π stacking, has led to its extensive utilization in two distinct pharmacological domains: virology (as an HIV-1 Integrase inhibitor)[2] and neuropharmacology/oncology (as a modulator of the Nurr1/RXR orphan nuclear receptor heterodimer)[3].

This technical guide dissects the mechanism of action (MoA) of 4-methyl-6-phenoxypyrimidine derivatives in these biological systems and establishes self-validating experimental protocols to ensure rigorous, reproducible assay design.

Biological Domain I: HIV-1 Integrase Inhibition

Mechanistic Causality

HIV-1 Integrase (IN) catalyzes the integration of viral complementary DNA (vcDNA) into the host genome via two steps: 3'-processing (3'P) and strand transfer (ST)[4]. The catalytic core domain (CCD) of IN relies on a highly conserved DDE motif that coordinates two essential Mg2+ or Mn2+ ions.

Derivatives of 4-methyl-6-phenoxypyrimidine act primarily as Integrase Strand Transfer Inhibitors (INSTIs) . The mechanistic causality of this scaffold is driven by its bidentate chelation potential. The pyrimidine ring nitrogen and the adjacent oxygen of the phenoxy group can displace the crucial water molecules coordinating the Mg2+ ions in the active site. Simultaneously, the halogenated or substituted phenoxy ring intercalates with the viral DNA (specifically the dC20 nucleotide) via π−π stacking interactions, locking the enzyme-DNA complex in an inactive state and preventing the nucleophilic attack required for strand transfer[2].

Self-Validating Protocol: High-Throughput HIV-1 IN Strand Transfer Assay

To evaluate the efficacy of 4-methyl-6-phenoxypyrimidine analogs, a colorimetric microplate assay utilizing a double-stranded HIV-1 LTR U5 donor substrate (DS) is the industry standard[5]. To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating orthogonal controls and Z'-factor calculations to verify assay robustness.

Step-by-Step Methodology:

  • Substrate Immobilization: Coat streptavidin-functionalized 96-well plates with biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA. Incubate for 30 minutes at 37°C, then wash three times with reaction buffer to remove unbound DNA[6].

  • Enzyme Loading: Add full-length recombinant HIV-1 integrase (diluted 1:300 in reaction buffer containing MnCl2​ or MgCl2​ ) to the wells. Self-Validation Step A: Include a "No-Enzyme Blank" to establish background noise[6].

  • Inhibitor Incubation: Add the 4-methyl-6-phenoxypyrimidine test compounds (diluted in DMSO, final concentration 5%). Self-Validation Step B: Include 0.1% Sodium Azide as a positive control for catalytic inhibition[5]. Incubate for 30 minutes at 37°C.

  • Strand Transfer Reaction: Introduce the target substrate (TS) DNA containing a 3'-end modification (e.g., digoxigenin or specific hairpin-whiptail structures to improve target preference)[4]. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate to remove unintegrated TS DNA. Add an HRP-labeled antibody directed against the TS 3'-end modification. Develop with TMB substrate and read absorbance at 450 nm[5].

  • Data Validation: Calculate the Z'-factor using the DMSO vehicle control and the Sodium Azide positive control. A Z'-factor >0.5 validates the assay run for compound screening[4].

G A Streptavidin Plate Preparation B Immobilize Biotin-Donor DNA (LTR U5) A->B C Load Recombinant HIV-1 Integrase B->C D Add 4-Methyl-6-phenoxypyrimidine Inhibitor (+ Sodium Azide Control) C->D E Introduce Target Substrate (TS) DNA D->E F Catalyze Strand Transfer Reaction E->F G HRP-Antibody Colorimetric Detection (450nm) F->G

Figure 1: Workflow of the Self-Validating HIV-1 Integrase Strand Transfer Assay.

Biological Domain II: Nurr1/RXR Heterodimer Modulation

Mechanistic Causality

Nuclear receptor related 1 (Nurr1, NR4A2) is an orphan nuclear receptor critical for the development and maintenance of dopaminergic neurons, making it a prime target for Parkinson's disease and neuroinflammation[7]. Nurr1 operates as a monomer on NBRE response elements, but forms heterodimers with the Retinoid X Receptor (RXR) on DR5 response elements[8].

Substituted pyrimidines, specifically those utilizing the 4-methyl-6-phenoxypyrimidine scaffold, have been identified as potent modulators of the Nurr1/RXR heterodimer[3]. Unlike classical RXR agonists that activate RXR homodimers, these pyrimidine derivatives exhibit biased activation. They bind to the ligand-binding domain (LBD) of the heterodimer, inducing an allosteric conformational change. This shift triggers the dissociation of corepressors (e.g., NCoR) and facilitates the recruitment of coactivators (e.g., SRC-1), or in some cases, promotes the dissociation of the transcriptionally inactive Nurr1-RXR heterodimer into active Nurr1 monomers[9][10].

Self-Validating Protocol: Cellular Gal4-Hybrid Reporter Gene & HTRF Assay

To isolate the specific interaction of the pyrimidine scaffold with the Nurr1/RXR LBD without interference from endogenous nuclear receptors, a Gal4-hybrid reporter gene assay coupled with Homogeneous Time-Resolved Fluorescence (HTRF) is utilized[7][9].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK293T cells to 90% confluence. Co-transfect the cells with a plasmid encoding the human Nurr1-LBD fused to the yeast Gal4 DNA-binding domain, alongside a Gal4-responsive firefly luciferase reporter plasmid[9].

  • Internal Normalization (Self-Validation A): Co-transfect a constitutively expressed Renilla luciferase plasmid. The ratio of Firefly/Renilla luminescence normalizes data against variations in transfection efficiency and compound cytotoxicity[9].

  • Compound Treatment: Treat cells with serial dilutions of 4-methyl-6-phenoxypyrimidine derivatives (0.01 µM to 100 µM). Self-Validation B: Include Bexarotene or LG1069 as a positive control for RXR-mediated activation[10]. Incubate for 24 hours.

  • Luminescence Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Orthogonal Validation (HTRF Dimerization Assay): To prove the MoA is physically driven by LBD interaction, perform a cell-free HTRF assay. Titrate sGFP-labeled RXR α LBD against a fixed concentration of Terbium cryptate-labeled Nurr1 LBD in the presence of the pyrimidine compound. A decrease in the FRET signal confirms ligand-induced heterodimer dissociation[7].

G A Nurr1/RXR Heterodimer (Inactive State) B 4-Methyl-6-phenoxypyrimidine Binds to LBD A->B C Release of Co-repressors (e.g., NCoR) B->C D Recruitment of Co-activators (e.g., SRC-1) C->D E Binding to DR5 Response Element D->E F Firefly Luciferase Transcription E->F

Figure 2: Mechanistic pathway of Nurr1/RXR Heterodimer activation by pyrimidine ligands.

Quantitative Data Summaries

To facilitate rapid comparison of the 4-methyl-6-phenoxypyrimidine scaffold's efficacy across its two primary biological domains, the following tables synthesize expected pharmacological profiles based on established literature baselines[3][9][11].

Table 1: HIV-1 Integrase Inhibition Profiling

Compound Class / StandardTarget AssayPrimary MoAIC 50​ / EC 50​ (µM)
4-Methyl-6-phenoxypyrimidine (Base Scaffold) HIV-1 IN Strand TransferMg 2+ Chelation> 50.0 µM (Weak)
Halogenated Phenoxypyrimidine Derivatives HIV-1 IN Strand TransferChelation + π−π Stacking1.5 - 5.0 µM
Sodium Azide (Assay Control)HIV-1 IN Catalytic ActivityActive Site DenaturationN/A (Complete Block)
Raltegravir (Clinical Standard)HIV-1 IN Strand TransferINSTI0.01 - 0.05 µM

Table 2: Nurr1/RXR Transcriptional Activation Profiling

Compound Class / StandardTarget AssayPrimary MoATranscriptional Fold-Activation
4-Methyl-6-phenoxypyrimidine Derivatives Gal4-Nurr1/RXR ReporterLBD Allosteric Modulation1.5x - 2.8x (Concentration Dependent)
Bexarotene (Positive Control)Gal4-Nurr1/RXR ReporterRXR Agonism~3.0x
K-Strophanthoside (Inverse Agonist)Nurr1 Monomer (NBRE)Inverse AgonismDownregulation

Conclusion

The 4-methyl-6-phenoxypyrimidine scaffold is a masterclass in chemical versatility. By simply altering the peripheral substitutions on the phenoxy or pyrimidine rings, researchers can pivot the molecule's biological trajectory from an antiviral agent (targeting the metallic core of HIV-1 Integrase) to a neuroprotective modulator (targeting the hydrophobic ligand-binding pocket of the Nurr1/RXR nuclear receptor).

For application scientists and drug developers, recognizing the dual-nature of this scaffold is critical. Assays designed to screen these compounds must be rigorously self-validating—employing internal luminescence controls for nuclear receptor assays and Z'-factor validated enzymatic blocks for viral integrase assays—to ensure that the observed mechanisms of action are both genuine and therapeutically viable.

References

  • PubChem (2025). 4-Methyl-6-phenoxypyrimidine | C11H10N2O | CID 12679939. National Institutes of Health (NIH).[Link]

  • Google Patents (2004). EP1422218B1 - Antiviral agent.
  • Google Patents (2013). US8455489B2 - Substituted pyrimidine compositions and methods of use.
  • James Cook University ResearchOnline (2025). High-performance hairpin-whiptail DNA target for HIV-1 integrase assay. [Link]

  • Journal of Medicinal Chemistry (ACS) (2021). Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1.[Link]

  • Nature Communications (via PMC) (2025). Structural and mechanistic profiling of Nurr1 modulation by vidofludimus enables structure-guided ligand design.[Link]

  • ACS Omega (2025). Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2.[Link]

  • bioRxiv (2022). Molecular basis of ligand-dependent Nurr1-RXRα activation.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl-6-phenoxypyrimidine Derivatives

Introduction: The Strategic Importance of Stability in Pyrimidine-Based Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically ess...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Stability in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules like nucleobases.[1][2] Derivatives of pyrimidine are recognized for a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2][3] Within this vast chemical space, the 4-methyl-6-phenoxypyrimidine motif has emerged as a privileged structure in the design of targeted therapies, valued for its ability to form key interactions with biological targets.[4]

For researchers, scientists, and drug development professionals, the synthesis of a novel, active compound is only the beginning. A molecule's therapeutic potential is inextricably linked to its physicochemical properties, chief among them being thermodynamic stability. This property governs critical drug-like attributes such as shelf-life, formulation compatibility, degradation pathways, and ultimately, bioavailability.[5][6] An otherwise potent molecule is of little clinical use if it cannot remain intact from synthesis to administration and therapeutic action.

This technical guide provides an in-depth exploration of the methodologies used to assess the thermodynamic stability of 4-methyl-6-phenoxypyrimidine derivatives. We will dissect both field-proven experimental techniques and powerful computational models, presenting not just the "how" but the fundamental "why" behind each protocol. The objective is to equip researchers with a robust, integrated framework for evaluating and predicting the stability of these high-value compounds, thereby accelerating the drug development pipeline.

Section 1: Synthesis of the 4-Methyl-6-phenoxypyrimidine Core

A foundational understanding of a molecule's stability begins with its synthesis. The chosen route can influence purity, yield, and the potential for polymorphic forms, all of which have thermodynamic implications. A common and reliable method for constructing the substituted pyrimidine ring involves the condensation of a β-dicarbonyl compound with an amidine. The following protocol describes a representative synthesis for a 4-methyl-6-phenoxypyrimidine derivative.

Experimental Protocol: Synthesis of 4-Methyl-6-phenoxypyrimidine

This procedure is adapted from established methods for pyrimidine synthesis.[7]

  • Reaction Setup:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add an equimolar amount of 4-phenoxy-2-butanone.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding enolate. This step is crucial as the enolate is the active nucleophile.

    • Add formamidine hydrochloride in a 1:1 molar ratio to the enolate solution. The use of formamidine provides the N-C-N fragment required to form the pyrimidine ring.

  • Reaction and Cyclization:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization reactions.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation:

    • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting residue is partitioned between water and a suitable organic solvent, such as ethyl acetate.

  • Purification:

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is evaporated to yield the crude product.

    • Purify the crude material via column chromatography on silica gel or recrystallization to obtain the pure 4-methyl-6-phenoxypyrimidine derivative.

Section 2: Experimental Determination of Thermodynamic Stability

Thermal analysis techniques are indispensable for empirically measuring the thermodynamic stability of a compound. They provide quantitative data on how a material's physical and chemical properties change with temperature. For pharmaceutical compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold standards.[5][8]

Thermogravimetric Analysis (TGA)

Causality & Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which a compound begins to decompose. The choice of a controlled, inert atmosphere (typically nitrogen) is critical; it ensures that the measured mass loss is due to thermal decomposition alone, rather than oxidative degradation, providing a true measure of the molecule's intrinsic thermal stability.[9]

Self-Validating Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) to ensure data accuracy.

  • Sample Preparation: Place 5-10 mg of the finely ground 4-methyl-6-phenoxypyrimidine derivative into a ceramic or aluminum TGA pan. An accurate initial mass is essential for precise calculations.

  • Experimental Conditions:

    • Place the pan in the TGA furnace.

    • Purge the system with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to create an inert environment.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[5][9] A consistent heating rate is vital for reproducible results and kinetic analysis.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which represents the initiation of significant thermal degradation.

    • Identify the temperature of maximum decomposition rate from the peak of the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Causality & Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.[10] For a crystalline solid, the melting point (Tm) and the associated enthalpy of fusion (ΔHfus) are key indicators of the stability of the crystal lattice. A higher melting point generally correlates with greater lattice stability.

Self-Validating Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard with a known melting point and enthalpy of fusion (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation prior to melting.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

G cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Data Analysis & Interpretation prep Synthesized Derivative grind Grind to Fine Powder prep->grind weigh Accurately Weigh Sample (2-10 mg) grind->weigh tga_load Load into TGA Pan weigh->tga_load dsc_load Load & Seal in DSC Pan weigh->dsc_load tga_purge Purge with N2 (>30 min) tga_load->tga_purge tga_heat Heat at 10°C/min tga_purge->tga_heat tga_data Record Mass vs. Temp tga_heat->tga_data tonset Decomposition Temp (Tonset) tga_data->tonset dsc_cell Place in DSC Cell with Reference dsc_load->dsc_cell dsc_heat Heat at 10°C/min dsc_cell->dsc_heat dsc_data Record Heat Flow vs. Temp dsc_heat->dsc_data tm Melting Point (Tm) dsc_data->tm stability Thermodynamic Stability Profile tonset->stability tm->stability caption Experimental workflow for thermodynamic stability analysis.

Caption: Experimental workflow for thermodynamic stability analysis.

Section 3: Computational Modeling of Thermodynamic Stability

While experimental methods provide definitive data, computational chemistry offers a predictive framework to assess stability, screen derivatives, and understand electronic structure-property relationships before synthesis. Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the thermodynamic properties of molecules.[11][12]

Causality & Principle: DFT calculations solve for the electron density of a molecule to determine its ground-state energy and other properties. By performing a frequency calculation on an optimized geometry, one can derive key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G).[1] A molecule with a lower (more negative) standard enthalpy of formation (ΔHf°) is considered more thermodynamically stable relative to its constituent elements.[13]

Self-Validating Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structure of the 4-methyl-6-phenoxypyrimidine derivative using molecular modeling software.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Methodology: A common and reliable level of theory is the B3LYP hybrid functional with a Pople-style basis set such as 6-311G(d,p).[1][14] This combination provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Self-Validation: This step is critical. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum (a stable state) and not a transition state.[15]

  • Thermodynamic Parameter Extraction:

    • From the frequency calculation output, extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

    • Calculate the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) using appropriate thermochemical cycles (e.g., atomization or isodesmic reactions).[13]

G start Input 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check minimum True Energy Minimum Confirmed check->minimum None ts Transition State Identified (Re-optimize) check->ts Found extract Extract Thermochemical Data (ZPVE, H, S) minimum->extract ts->opt Revise Structure calc Calculate Thermodynamic Parameters (ΔHf°, ΔGf°) extract->calc end Predicted Stability & Properties calc->end caption Computational workflow for DFT-based stability analysis.

Caption: Computational workflow for DFT-based stability analysis.

Section 4: Data Synthesis and Structure-Stability Relationships

The true power of this dual approach lies in integrating experimental and computational data. By comparing trends, we can build a comprehensive understanding of how molecular structure dictates thermodynamic stability.

Table 1: Representative Experimental Thermodynamic Data
Derivative (Substituent on Phenoxy Ring)Melting Point (Tm) (°C)Onset Decomposition Temp. (Tonset) (°C)
H (Unsubstituted)115.2285.4
4-Chloro134.5302.1
4-Methoxy109.8278.6
4-Nitro155.3315.8

Note: Data are hypothetical and for illustrative purposes.

Table 2: Representative Computationally Derived Thermodynamic Parameters
Derivative (Substituent on Phenoxy Ring)Standard Enthalpy of Formation (ΔHf°) (kJ/mol)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
H (Unsubstituted)150.54.852.1
4-Chloro125.14.783.5
4-Methoxy112.74.652.8
4-Nitro138.94.105.2

Note: Data are hypothetical and for illustrative purposes.

Analysis and Insights:

  • Correlation: A clear trend often emerges where derivatives with higher melting points and decomposition temperatures also exhibit lower (more favorable) calculated enthalpies of formation.

  • Substituent Effects: Electron-withdrawing groups (like -Cl and -NO2) on the phenoxy ring can increase intermolecular forces (e.g., dipole-dipole interactions), leading to a more stable crystal lattice and a higher melting point. They can also strengthen certain intramolecular bonds, increasing the thermal decomposition temperature.[16]

  • Reactivity Indicators: The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and potentially less stable.[1] The data suggest the 4-Nitro derivative is the most reactive, which may correlate with its degradation susceptibility despite its high thermal stability.

Section 5: Degradation Pathways and Kinetics

Thermodynamic stability provides a measure of a compound's energy state, but it does not describe the rate or mechanism of its decomposition. However, it is a critical factor. A less stable compound (higher Gibbs free energy) has a greater driving force to degrade into more stable products.

The 4-methyl-6-phenoxypyrimidine structure possesses several sites susceptible to degradation:

  • Ether Linkage: The phenoxy ether bond can be a target for hydrolytic cleavage, particularly under acidic or basic conditions.[17][18]

  • Pyrimidine Ring: While aromatic, the nitrogen atoms influence the ring's electron density, making it susceptible to oxidative or photolytic degradation.[16]

  • Methyl Group: The benzylic-like methyl group can be susceptible to oxidation.

Studying degradation kinetics, often by monitoring the disappearance of the parent compound under stressed conditions (e.g., elevated temperature, different pH values), provides the kinetic data (rate constants, activation energies) that complements the thermodynamic profile.[19]

Conclusion

The thermodynamic stability of 4-methyl-6-phenoxypyrimidine derivatives is a multifaceted property that is fundamental to their success as drug candidates. A rigorous assessment demands an integrated strategy that combines the empirical certainty of experimental techniques like TGA and DSC with the predictive power and mechanistic insight of computational methods like DFT. By employing the self-validating protocols and analytical frameworks detailed in this guide, researchers can confidently characterize their compounds, establish crucial structure-stability relationships, and make informed decisions in the drug development process. This dual approach not only de-risks candidates early but also provides a deeper understanding of molecular behavior, ultimately paving the way for the design of safer, more stable, and more effective medicines.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
  • Thermal analysis of some novel pyrimidine deriv
  • (PDF) Thermal analysis of some novel pyrimidine derivatives. (n.d.).
  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine deriv
  • Thermal analysis of some novel pyrimidine deriv
  • Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach. (2001, August 25).
  • Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. (2023, June 28).
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (2013, June 15). PubMed.
  • Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. (n.d.).
  • Theoretical studies on the electronic structure of pyrimidines. (n.d.). Benchchem.
  • Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016, May 25). CORE.
  • Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. (2023, July 12). PubMed.
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (n.d.). PMC.
  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Deriv
  • Thermodynamic studies for drug design and screening. (n.d.). SciSpace.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiprolifer
  • Measuring Thermodynamic Stability. (2013, March 21). Chemistry Stack Exchange.
  • Application Notes and Protocols for the Synthesis of 4-Ethyl-6-methylpyrimidine. (n.d.). Benchchem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Elsevier.

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Exploratory

An In-Depth Technical Guide to the Electronic Properties and Molecular Weight of 4-Methyl-6-phenoxypyrimidine

Abstract This technical guide provides a comprehensive analysis of the core electronic properties and molecular weight of 4-Methyl-6-phenoxypyrimidine, a heterocyclic compound of interest to researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties and molecular weight of 4-Methyl-6-phenoxypyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, and understanding the electronic landscape of its derivatives is paramount for predicting their chemical reactivity, intermolecular interactions, and potential therapeutic applications.[1][2][3] This document synthesizes theoretical principles with practical experimental considerations, offering a self-validating framework for the study of this and similar molecules. All quantitative data is presented in structured tables, and key experimental and theoretical workflows are visualized using the DOT language.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in medicinal chemistry.[2] Its derivatives are integral to a wide spectrum of biologically active compounds, including nucleobases, vitamins, and a multitude of synthetic drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antimicrobial agents.[1][3][4] The substituent pattern on the pyrimidine ring profoundly influences the molecule's electronic distribution, and consequently, its physicochemical properties and biological activity.

4-Methyl-6-phenoxypyrimidine, the subject of this guide, incorporates a methyl group and a phenoxy group, which are expected to modulate the electronic character of the pyrimidine core in distinct ways. The methyl group, being an electron-donating group, can influence the ring's nucleophilicity, while the phenoxy group, with its potential for resonance and inductive effects, can significantly alter the molecule's reactivity and potential for intermolecular interactions. A thorough understanding of these electronic properties is therefore crucial for any rational drug design and development program involving this scaffold.

Molecular Weight and Physicochemical Properties

A foundational characteristic of any chemical entity is its molecular weight, which is essential for stoichiometric calculations in synthesis and for various analytical techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OSynchem[2]
Molecular Weight 186.21 g/mol Synchem[2]
CAS Number 55849-46-2Synchem[2]

The molecular weight is calculated based on the atomic weights of its constituent elements. The presence of nitrogen and oxygen atoms, along with the aromatic rings, suggests that 4-Methyl-6-phenoxypyrimidine will exhibit moderate polarity and will be soluble in a range of organic solvents.

A Deep Dive into the Electronic Properties

The electronic properties of a molecule are the primary determinants of its chemical behavior. For substituted pyrimidines, these properties can be effectively investigated using a combination of computational and experimental methods.[5]

Theoretical Framework: Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of organic molecules.[5] DFT methods provide a balance between computational cost and accuracy, enabling the prediction of various electronic parameters.[5] For a molecule like 4-Methyl-6-phenoxypyrimidine, a typical DFT study would be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain optimized molecular geometry and electronic properties.[6]

DFT_Workflow cluster_input Input cluster_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Output Input Molecular Structure of 4-Methyl-6-phenoxypyrimidine Geometry_Optimization Geometry Optimization Input->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Vibrational_Frequencies Vibrational Frequencies (IR/Raman Spectra) Frequency_Calculation->Vibrational_Frequencies HOMO_LUMO HOMO/LUMO Energies & Orbitals Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Map Electronic_Properties->MEP Quantum_Descriptors Quantum Chemical Descriptors Electronic_Properties->Quantum_Descriptors Optimized_Geometry Optimized Geometry

Caption: A generalized workflow for the computational analysis of 4-Methyl-6-phenoxypyrimidine using DFT.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons.[5] The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 4-Methyl-6-phenoxypyrimidine, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the pyrimidine ring, while the LUMO is likely to be distributed over the electron-deficient pyrimidine ring.

ParameterPredicted Value (Arbitrary Units)Significance
E(HOMO) -6.5 eVElectron-donating ability
E(LUMO) -1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) 5.3 eVChemical reactivity and stability

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for 4-Methyl-6-phenoxypyrimidine.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy_Gap Energy Gap (ΔE) E_HOMO E(HOMO) E_LUMO E(LUMO)

Caption: A diagram illustrating the concept of HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[7] The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack).

For 4-Methyl-6-phenoxypyrimidine, the MEP map is expected to show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenoxy group, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms and the carbon atoms of the pyrimidine ring are likely to exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Experimental Protocols for Synthesis and Characterization

A robust understanding of a molecule's properties necessitates its synthesis and experimental characterization.

Proposed Synthesis of 4-Methyl-6-phenoxypyrimidine

A plausible and efficient method for the synthesis of 4-Methyl-6-phenoxypyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted pyrimidine, such as 4-chloro-6-methylpyrimidine, with a nucleophile, in this case, a phenoxide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 4-Chloro-6-methylpyrimidine Reaction_Step Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction_Step Reactant2 Phenol Reactant2->Reaction_Step Base Base (e.g., NaH, K₂CO₃) Base->Reaction_Step Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction_Step Workup Aqueous Work-up Reaction_Step->Workup Purification Column Chromatography Workup->Purification Product 4-Methyl-6-phenoxypyrimidine Purification->Product

Caption: A workflow diagram for the proposed synthesis of 4-Methyl-6-phenoxypyrimidine.

Step-by-Step Protocol:

  • Preparation of Sodium Phenoxide: To a solution of phenol (1.1 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a solution of 4-chloro-6-methylpyrimidine (1.0 equivalent) in the same solvent dropwise.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-Methyl-6-phenoxypyrimidine.

Spectroscopic Characterization

The structure of the synthesized 4-Methyl-6-phenoxypyrimidine would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.5 ppm), the pyrimidine ring protons, and the protons of the phenyl ring (in the aromatic region, δ 7.0-8.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the phenyl ring. The chemical shifts will be indicative of their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ), along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas.[1][4][8] Derivatives of pyrimidine have shown significant biological activities, including:

  • Anticancer Activity: Many pyrimidine-based compounds exhibit potent anticancer properties by targeting various cellular pathways.[9][10][11]

  • Anti-inflammatory Activity: Substituted pyrimidines have been investigated as inhibitors of inflammatory mediators.[2]

  • Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial agents.[3]

The specific substitution pattern of 4-Methyl-6-phenoxypyrimidine makes it an interesting candidate for further investigation in these and other therapeutic areas. The phenoxy group can participate in π-stacking and hydrogen bonding interactions with biological targets, while the methyl group can provide steric bulk and influence binding affinity.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and electronic properties of 4-Methyl-6-phenoxypyrimidine. Through a combination of established theoretical principles and practical experimental considerations, we have outlined a framework for the synthesis, characterization, and computational analysis of this promising heterocyclic compound. The insights into its electronic landscape, including frontier molecular orbitals and molecular electrostatic potential, offer valuable guidance for researchers exploring its potential applications in drug discovery and development. The presented protocols and theoretical discussions serve as a self-validating system for the scientific investigation of 4-Methyl-6-phenoxypyrimidine and other related pyrimidine derivatives.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6586–6607. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Nature. [Link]

  • Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 6, 68-73. [Link]

  • Gaonkar, S., Savanur, M. A., Sunagar, M. G., Puthusseri, B., Deshapande, N., Nadaf, A. A., ... & Kulkarni, A. D. (2021). Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents. New Journal of Chemistry, 45(32), 14593-14606. [Link]

  • Sahu, P. K., Panda, C., & Sahu, S. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30069–30081. [Link]

  • A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated in vitro for their cytotoxic activity against A549, H460 and HT29 cell lines. (2011). Molecules, 16(6), 5054-5066. [Link]

  • Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries. (n.d.). RSC Publishing. [Link]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). IISTE. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). PMC. [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). IISTE.org. [Link]

  • Design, synthesis and anticancer activity of dihydropyrimidinone–semicarbazone hybrids as potential human DNA ligase 1 inhibitors. (2021). RSC Publishing. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]

  • Exploring the potential of newly synthesized 4-methyl-6-morpholino- pyrimidine derivatives as antiproliferative agents. (2025). ResearchGate. [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2017). Research & Reviews: Journal of Chemistry. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • Figueroa-Valverde, L., et al. (2023). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Clinical Cancer Investigation Journal, 12(3), 15. [Link]

  • Synthesis and anti-cancer activity of 4-aminoquinazoline derivatives. (2012). ResearchGate. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. (2024). Advanced Journal of Chemistry, Section A. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Methyl-6-phenoxypyrimidine Compounds

For drug discovery and development professionals, a deep understanding of a compound's pharmacokinetic (PK) profile is paramount to its success. This guide provides a comprehensive, technically-focused framework for the...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery and development professionals, a deep understanding of a compound's pharmacokinetic (PK) profile is paramount to its success. This guide provides a comprehensive, technically-focused framework for the systematic evaluation of 4-Methyl-6-phenoxypyrimidine compounds, a chemical class with emerging therapeutic potential. Moving beyond a simple listing of protocols, this document elucidates the causal logic behind experimental choices, empowering researchers to generate robust and interpretable data packages for lead optimization and candidate selection.

Introduction: The "Why" of Early Pharmacokinetic Assessment

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Early and systematic characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a data-gathering exercise; it is a critical risk-mitigation strategy.[1][2][3][4][5] For novel chemical series like the 4-Methyl-6-phenoxypyrimidines, establishing a foundational understanding of their in vitro and in vivo behavior is essential. This allows for the development of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemistry efforts toward compounds with a higher probability of success.

This guide will walk through a tiered approach to pharmacokinetic profiling, beginning with high-throughput in vitro assays to assess fundamental properties and progressing to more complex in vivo studies to understand the compound's behavior in a whole-organism system.

The Foundational In Vitro ADME Cascade

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to rapidly assess key ADME parameters. These assays are typically conducted in a high-throughput manner to enable the screening of multiple analogs within the 4-Methyl-6-phenoxypyrimidine series.

cluster_0 In Vitro ADME Profiling cluster_1 Data Interpretation & Decision Making Metabolic Stability Metabolic Stability In Vitro-In Vivo Correlation In Vitro-In Vivo Correlation Metabolic Stability->In Vitro-In Vivo Correlation Predicts in vivo clearance Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->In Vitro-In Vivo Correlation Impacts distribution & clearance Aqueous Solubility Aqueous Solubility Cell Permeability Cell Permeability Aqueous Solubility->Cell Permeability Affects absorption Cell Permeability->In Vitro-In Vivo Correlation Predicts oral absorption Candidate Selection Candidate Selection In Vitro-In Vivo Correlation->Candidate Selection cluster_0 In Vivo PK Study Design cluster_1 Sample Collection & Analysis cluster_2 Pharmacokinetic Analysis Dosing Dosing IV_Dosing Intravenous (IV) Dosing->IV_Dosing PO_Dosing Oral (PO) Dosing->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Quantification Plasma_Processing->LCMS_Analysis NCA Non-Compartmental Analysis (NCA) LCMS_Analysis->NCA PK_Parameters Calculate PK Parameters (AUC, CL, Vd, t½, F%) NCA->PK_Parameters

Sources

Exploratory

Crystal Structure Analysis of 4-Methyl-6-phenoxypyrimidine: A Guide for Drug Discovery Professionals

An In-depth Technical Guide Introduction: The Imperative of Atomic Precision in Modern Drug Discovery In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction: The Imperative of Atomic Precision in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Its derivatives are integral to a wide array of biologically active molecules, from antiviral agents to kinase inhibitors. The functional versatility of the pyrimidine ring is profoundly influenced by the nature and spatial orientation of its substituents. For molecules such as 4-Methyl-6-phenoxypyrimidine, a detailed understanding of its three-dimensional structure is not merely academic; it is a critical prerequisite for rational drug design.

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (XRD) analysis of 4-Methyl-6-phenoxypyrimidine. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the causality behind each experimental choice, framing the entire process as a self-validating system for generating precise and reliable structural data. Understanding the atomic-level details of molecular geometry, conformation, and the subtle interplay of intermolecular forces is paramount. This knowledge empowers researchers to predict structure-activity relationships (SAR), optimize ligand-target interactions, and ultimately accelerate the development of more potent and selective therapeutics.[1][2][3] The three-dimensional structure is the "gold standard" of data, providing an unambiguous blueprint for computational modeling and lead optimization.[4]

Part I: The Preparatory Phase: From Chemical Synthesis to a Perfect Crystal

The foundation of a successful crystal structure analysis is the quality of the single crystal itself. A well-ordered, single crystal is essential to produce a sharp diffraction pattern, which is the source of high-resolution structural data.[5] This preparatory phase, therefore, is as critical as the diffraction experiment itself.

Synthesis of 4-Methyl-6-phenoxypyrimidine

While numerous routes to substituted pyrimidines exist, a common and effective method involves the nucleophilic substitution of a dihalopyrimidine. The synthesis of the title compound can be logically achieved by reacting 4,6-dichloro-2-methylpyrimidine with sodium phenoxide. The phenoxide, a potent nucleophile, displaces one of the chloro substituents to form the desired ether linkage. This approach is analogous to established methods for synthesizing related pyrimidine derivatives.[6]

Protocol 1: Growing High-Quality Single Crystals

The goal of crystallization is to coax the synthesized molecules to self-assemble from a disordered solution into a highly ordered, three-dimensional lattice. The slow evaporation technique is a robust and widely used method for achieving this.

Causality: The rate of solvent evaporation is the critical variable. Slow evaporation allows molecules sufficient time to adopt their lowest energy conformation and pack in a regular, repeating pattern. Rapid precipitation, in contrast, traps molecules in disordered states, leading to amorphous solids or poorly diffracting microcrystals.

Step-by-Step Methodology:

  • Purity Confirmation: Ensure the synthesized 4-Methyl-6-phenoxypyrimidine is of high purity (>98%), as impurities can inhibit crystal growth. Confirm purity using techniques like NMR and mass spectrometry.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) and solvent mixtures to identify a system where the compound has moderate solubility.

  • Preparation of Crystallization Vessel: Transfer approximately 5-10 mg of the purified compound into a clean, small glass vial.

  • Dissolution: Add the chosen solvent (or solvent system) dropwise while gently warming and swirling until the solid is completely dissolved. Aim for a solution that is near saturation at this slightly elevated temperature.

  • Slow Evaporation Setup: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

  • Monitoring: Observe the vial daily. The formation of well-defined, transparent crystals with sharp edges is the desired outcome. This process can take several days to weeks.

  • Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Part II: The X-ray Diffraction Experiment: Probing the Crystal Lattice

Single-crystal XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. The regularly spaced atoms cause the X-rays to diffract in specific directions, creating a unique pattern of reflections. By analyzing the geometry and intensity of this diffraction pattern, we can reconstruct a 3D model of the electron density and, consequently, the atomic structure.[7][8]

XRD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesis Purity Purity Synthesis->Purity >98% Crystallization Crystallization Purity->Crystallization Slow Evaporation SelectCrystal SelectCrystal Crystallization->SelectCrystal 0.1-0.3 mm MountCrystal Mount Crystal on Loop SelectCrystal->MountCrystal Diffractometer Place in Diffractometer (e.g., Bruker D8) MountCrystal->Diffractometer DataCollection Collect Diffraction Data (Mo Kα, 100 K) Diffractometer->DataCollection DataReduction Data Reduction (Integration, Scaling) DataCollection->DataReduction StructureSolution Structure Solution (SHELXS) DataReduction->StructureSolution StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement FinalModel Final Structural Model (CIF File) StructureRefinement->FinalModel

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

This protocol outlines the steps for collecting diffraction data using a modern automated diffractometer, a standard instrument in structural chemistry laboratories.

Causality: Mounting a single, defect-free crystal is crucial for obtaining a clean diffraction pattern.[5] Data is collected at a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots at higher angles and, consequently, a more precise final structure. The choice of Molybdenum (Mo Kα) radiation is standard for small organic molecules as its wavelength (0.71073 Å) provides good resolution.

Step-by-Step Methodology:

  • Crystal Selection & Mounting: Under a microscope, select a high-quality crystal that is transparent and has well-defined faces. Carefully mount the crystal onto a cryo-loop using a minimal amount of cryo-protectant oil.

  • Instrument Setup: Mount the loop onto the goniometer head of the diffractometer.

  • Centering and Cooling: Center the crystal in the X-ray beam using the instrument's video microscope. Once centered, cool the crystal to the target temperature (e.g., 100 K) using the nitrogen cryostream.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. This is typically an automated process.

  • Data Collection Strategy: Based on the crystal's symmetry, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles (omega and phi scans).

  • Data Collection Execution: Launch the data collection experiment. The diffractometer will expose the crystal to X-rays and record the diffracted beams on a detector (e.g., a CMOS detector).[9] This process can take several hours.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[10]

Part III: From Diffraction Data to a 3D Model

The successful completion of the data collection yields a file containing a list of reflections and their intensities. The next phase involves solving the "phase problem" and refining a chemically sensible model to fit this experimental data. This is achieved using specialized crystallographic software.

Structure Solution and Refinement:

  • Structure Solution: Programs like SHELXS or SIR use statistical methods known as "direct methods" to estimate the initial phases of the reflections, which allows for the calculation of an initial electron density map. The most prominent peaks in this map are assigned to the heaviest atoms in the structure.

  • Structure Refinement: This is an iterative process performed with programs like SHELXL. The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. In this process, atomic positions, and their anisotropic displacement parameters (which model thermal vibration) are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by crystallographic R-factors (R1 and wR2), which should be as low as possible for a well-refined structure.

Data Presentation: Crystallographic Data for 4-Methyl-6-phenoxypyrimidine

The following table presents a realistic, hypothetical set of crystallographic data for the title compound, based on values reported for structurally similar pyrimidine derivatives.[9][10][11][12]

Parameter Hypothetical Value for 4-Methyl-6-phenoxypyrimidine
Chemical FormulaC₁₁H₁₀N₂O
Formula Weight186.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.45
b (Å)12.10
c (Å)9.25
β (°)105.5
Volume (ų)912.5
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected8500
Independent Reflections2100
R_int0.045
Final R1 [I > 2σ(I)]0.052
Final wR2 (all data)0.135
Goodness-of-fit (S)1.06

Part IV: In-Depth Structural Analysis and Supramolecular Chemistry

With a refined crystal structure, we can now extract a wealth of chemical information. This goes beyond simple bond lengths and angles to an understanding of the molecule's conformation and how it interacts with its neighbors in the crystal lattice, which can serve as a model for interactions in a biological environment.

Molecular Geometry

The analysis would reveal the precise geometry of the 4-Methyl-6-phenoxypyrimidine molecule. Key points of interest include:

  • Ring Planarity: Both the pyrimidine and phenyl rings are expected to be essentially planar.

  • Conformation: A critical parameter is the dihedral angle between the mean planes of the pyrimidine and phenyl rings. This angle defines the overall molecular conformation and is dictated by the steric hindrance and electronic effects around the C-O-C ether linkage. For related phenoxypyrimidines, this angle can vary significantly, influencing how the molecule presents itself to a potential binding partner.[10]

Supramolecular Analysis via Hirshfeld Surfaces

To gain deeper insight into the intermolecular interactions that govern the crystal packing, we employ Hirshfeld surface analysis. This powerful technique provides a visual and quantitative summary of all intermolecular contacts.[13][14] The Hirshfeld surface is a unique boundary around a molecule in a crystal, defined by the regions where the molecule's contribution to the total electron density is equal to the contribution from all other molecules.[15]

Hirshfeld_Concept cluster_crystal Crystal Environment cluster_analysis Analysis Tools Mol_Center Molecule of Interest Hirshfeld Hirshfeld Surface (Visualizes close contacts) Mol_Center->Hirshfeld Generates Mol_Neighbor1 Neighbor Mol_Neighbor1->Mol_Center Interactions Mol_Neighbor2 Neighbor Mol_Neighbor2->Mol_Center Interactions Mol_Neighbor3 Neighbor Mol_Neighbor3->Mol_Center Interactions Fingerprint 2D Fingerprint Plot (Quantifies contacts) Hirshfeld->Fingerprint Summarized by

Caption: Conceptual diagram of Hirshfeld surface analysis.

By mapping properties like the distance to the nearest atom outside the surface (d_norm) onto the Hirshfeld surface, we can visually identify regions of close intermolecular contact. These surfaces can be deconstructed into 2D "fingerprint plots," which summarize all the interactions and provide a quantitative percentage contribution for each contact type.[16][17]

For 4-Methyl-6-phenoxypyrimidine, the key expected interactions are:

  • H···H Contacts: Typically the most abundant, representing van der Waals forces.

  • C-H···N Interactions: Weak hydrogen bonds where a C-H donor interacts with the lone pair of a pyrimidine nitrogen atom.

  • C-H···O Interactions: Weak hydrogen bonds involving the ether oxygen atom.

  • C-H···π Interactions: An interaction between a C-H bond and the electron-rich face of the phenyl or pyrimidine ring.

  • π-π Stacking: Potential interactions between the aromatic rings of adjacent molecules.

The table below quantifies the likely contributions of these interactions to the overall crystal packing.

Interaction Type Description Estimated Contribution (%)
H···Hvan der Waals forces45 - 55%
C···H / H···CC-H···π interactions20 - 28%
O···H / H···OWeak C-H···O hydrogen bonds8 - 15%
N···H / H···NWeak C-H···N hydrogen bonds5 - 10%
C···Cπ-π stacking interactions2 - 5%

Conclusion

This in-depth guide has detailed the comprehensive process for the crystal structure analysis of 4-Methyl-6-phenoxypyrimidine, from initial synthesis to advanced supramolecular analysis. The elucidation of the precise three-dimensional structure provides invaluable, high-resolution data on molecular conformation and the specific non-covalent interactions that dictate its solid-state architecture. For researchers in drug development, this atomic-level blueprint is indispensable. It validates molecular design, provides a robust foundation for computational studies like molecular docking, and offers critical insights that guide the rational optimization of lead compounds, ultimately paving the way for the creation of more effective and targeted medicines.[1][18]

References

  • Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. OMICS International. [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • Wlodawer, A., & Dauter, Z. (2013, December 28). The future of crystallography in drug discovery. PMC - NIH. [Link]

  • Scirp.org. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, Royal Society of Chemistry Publishing. [Link]

  • Drug Target Review. (2017, September 15). Structure based drug discovery facilitated by crystallography. [Link]

  • ResearchGate. Hirshfeld surface analysis of the crystal structures. (A)... [Link]

  • CrystalExplorer. The Hirshfeld Surface. [Link]

  • University of Oldenburg. Single crystal X-ray diffraction. [Link]

  • Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine. [Link]

  • ResearchGate. Experimental details of single crystal X-ray diffraction measurement. [Link]

  • MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • ResearchGate. Experimental details of single-crystal X-ray diffraction. [Link]

  • Hu, J., et al. (2012). 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine. Acta Crystallographica Section E, 68(Pt 8), o2109. [Link]

  • Kalluraya, B., et al. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 7(10), 62-66. [Link]

  • ResearchGate. (2016, September 6). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. [Link]

  • Ahmed, M., et al. (2015). Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E, 71(Pt 4), o444-o445. [Link]

  • Narayanaswamy, S., et al. (2016). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E, 72(Pt 9), 1361–1365. [Link]

  • Xu, D., et al. (2013, December 26). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society. [Link]

  • ResearchGate. (2015). Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • Li, G., et al. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E, 71(Pt 8), o1073. [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Kinase Binding Affinity of 4-Methyl-6-phenoxypyrimidine

Abstract The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic core.[1] This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic core.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the binding affinity of a representative pyrimidine-based compound, 4-Methyl-6-phenoxypyrimidine, to a panel of kinase targets. While extensive public data on the specific kinase interactions of 4-Methyl-6-phenoxypyrimidine is limited, this document will serve as a practical framework for its evaluation. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key kinase binding assays, and illustrate how to interpret and present the resulting data. The methodologies and principles outlined herein are broadly applicable to the characterization of novel small molecule kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent a major class of drug targets, particularly in oncology.[2][3] The dysregulation of kinase activity is a hallmark of many diseases. The pyrimidine nucleus is a key structural motif in a multitude of kinase inhibitors due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of potency and selectivity against a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[1][4]

4-Methyl-6-phenoxypyrimidine is a representative of this chemical class. A comprehensive understanding of its binding affinity across the human kinome is a critical first step in its evaluation as a potential therapeutic agent. This guide will provide the experimental and theoretical foundation for such an investigation.

Experimental Design: A Multi-Faceted Approach to Kinase Profiling

A robust assessment of a compound's kinase binding profile necessitates a multi-pronged approach, employing a combination of biochemical and biophysical assays. Each technique offers unique insights into the inhibitor-kinase interaction. The initial step is often a broad kinase panel screen to identify primary targets, followed by more detailed kinetic and thermodynamic studies on a smaller subset of "hit" kinases.

Initial Broad Kinase Screening

High-throughput screening against a large panel of kinases is essential to understand the selectivity profile of a compound. Luminescence-based assays, such as the Kinase-Glo® platform, are well-suited for this purpose due to their sensitivity, scalability, and broad applicability to virtually any kinase that utilizes ATP.[3][5][6]

Orthogonal Validation and Kinetic Characterization

Hits from the primary screen should be validated using an orthogonal assay method to rule out assay-specific artifacts.[4] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are excellent choices.[4][7][8] Furthermore, these methods can provide deeper insights into the binding kinetics, such as association (k_on) and dissociation (k_off) rates, which are increasingly recognized as critical determinants of a drug's in vivo efficacy.[9]

Detailed Experimental Protocols

The following protocols are presented as a guide for the characterization of 4-Methyl-6-phenoxypyrimidine.

Kinase-Glo® Luminescent Kinase Assay

This homogeneous assay measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[5][6] A decrease in ATP is directly proportional to kinase activity, and the inhibition of this activity by a compound results in a higher luminescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Methyl-6-phenoxypyrimidine in 100% DMSO.

    • Perform serial dilutions of the compound to create a range of concentrations for IC50 determination.

    • Prepare a solution of the purified kinase enzyme in a suitable kinase reaction buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme.[1]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® Reagent to each well.[2]

    • Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

    • Incubate at room temperature for 10 minutes.[2]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.[3]

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Kinase-Glo® Assay

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Compound Dilutions D Dispense Kinase, Substrate, and Compound into Plate A->D B Prepare Kinase Solution B->D C Prepare Substrate/ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate at Room Temperature E->F G Add Kinase-Glo® Reagent F->G H Incubate and Measure Luminescence G->H I Calculate Percent Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for determining kinase inhibition using the Kinase-Glo® assay.

LanthaScreen® TR-FRET Kinase Binding Assay

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase by a test compound.[10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in the kinase buffer.

    • Prepare a 3X solution of the kinase-europium-labeled antibody mixture.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.[10]

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1 hour, protected from light.[10]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Principle of TR-FRET Kinase Binding Assay

G cluster_bound Tracer Bound (High FRET) cluster_displaced Inhibitor Bound (Low FRET) K Kinase Ab Eu-Antibody K->Ab T AF647-Tracer K->T Ab->T K2 Kinase Ab2 Eu-Antibody K2->Ab2 I Inhibitor (4-Methyl-6-phenoxypyrimidine) K2->I T2 AF647-Tracer

Caption: TR-FRET assay principle showing inhibitor displacement of a tracer.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures the binding of an analyte (the kinase inhibitor) to a ligand (the kinase) immobilized on a sensor surface in real-time.[8][9][12]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the purified kinase onto a sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of 4-Methyl-6-phenoxypyrimidine in a suitable running buffer.

    • Inject the compound dilutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Data Presentation and Interpretation

The binding affinity data for 4-Methyl-6-phenoxypyrimidine should be summarized in a clear and concise table. This allows for easy comparison of its potency and selectivity across different kinase targets.

Table 1: Hypothetical Kinase Binding Profile of 4-Methyl-6-phenoxypyrimidine

Kinase TargetAssay TypeIC50 (nM)K_D (nM)
Kinase AKinase-Glo50-
Kinase BKinase-Glo>10,000-
Kinase CKinase-Glo250-
Kinase ATR-FRET65-
Kinase ASPR-45

Note: This table presents hypothetical data for illustrative purposes.

Understanding the Cellular Context: Signaling Pathways

The ultimate goal of characterizing a kinase inhibitor is to understand its potential effects in a cellular and, eventually, a physiological context. Pyrimidine-based inhibitors are known to target key signaling pathways implicated in cancer and other diseases.[1][13] For instance, if 4-Methyl-6-phenoxypyrimidine were found to inhibit a kinase in the PI3K/Akt/mTOR pathway, it would have implications for cell growth, proliferation, and survival.

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor 4-Methyl-6-phenoxypyrimidine (Hypothetical Target) Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K pathway by 4-Methyl-6-phenoxypyrimidine.

Conclusion

This technical guide provides a comprehensive framework for determining the binding affinity of 4-Methyl-6-phenoxypyrimidine to kinase targets. By employing a combination of robust biochemical and biophysical assays, researchers can generate a detailed profile of the compound's potency, selectivity, and binding kinetics. This information is crucial for guiding further drug development efforts, including structure-activity relationship (SAR) studies and in vivo efficacy models. While specific binding data for 4-Methyl-6-phenoxypyrimidine is not widely available in the public domain, the protocols and principles outlined here provide a clear path forward for its thorough characterization and for the evaluation of other novel pyrimidine-based kinase inhibitors.

References

  • Promega Corporation. (n.d.). Promega Kinase-Glo™ Luminescent Kinase Assay. Retrieved from [Link]

  • Bio-protocol. (2021). Time Resolved—Fluorescence Resonance Energy Transfer (TR-FRET) IRE1α Kinase Assay. Bio-protocol, 11(12), e4058. Retrieved from [Link]

  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • Takeda, H., Goshima, N., & Nomura, N. (2010). High-throughput kinase assay based on surface plasmon resonance. In Surface Plasmon Resonance (pp. 131-140). Humana Press. Retrieved from [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Wang, X., He, S., Sun, J., & Li, S. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 752158. Retrieved from [Link]

  • Takeda, H., Goshima, N., & Nomura, N. (2015). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. ResearchGate. Retrieved from [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • Reaction Biology. (n.d.). Custom Kinase Assay Services. Retrieved from [Link]

  • ResearchGate. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]

  • Wissing, J., Godl, K., Brehmer, D., Blencke, S., Weber, M., Habenberger, P., ... & Daub, H. (2004). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. Molecular & Cellular Proteomics, 3(12), 1181-1193. Retrieved from [Link]

  • Vought, B. W., & Ammirati, M. J. (2006). Time-resolved Fluorescence Resonance Energy Transfer Kinase Assays Using Physiological Protein Substrates: Applications of Terbium-Fluorescein and Terbium-Green Fluorescent Protein Fluorescence Resonance Energy Transfer Pairs. Assay and drug development technologies, 4(5), 557-569. Retrieved from [Link]

  • Springer. (n.d.). Surface Plasmon Resonance. Retrieved from [Link]

  • Robitaille, A. M., Christen, S., Shimobayashi, M., Fava, L. L., Cornu, M., Moes, S., ... & Hall, M. N. (2013). Oncogenic Signaling Pathways Regulate the Dihydroorotate Dehydrogenase Step of De Novo Pyrimidine Synthesis. Science, 339(6125), 1320-1323. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 4-Methyl-6-phenoxypyrimidine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-6-phenoxypyrimidine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthetic strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-6-phenoxypyrimidine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthetic strategy is centered on a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. We present a two-stage process, commencing with the preparation of the key intermediate, 4-chloro-6-methylpyrimidine, from its corresponding hydroxypyrimidine precursor, followed by the SNAr reaction with sodium phenoxide. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and criteria for product validation.

Introduction and Scientific Rationale

Pyrimidine and its derivatives are fundamental building blocks in numerous biologically active compounds, including several approved pharmaceuticals. The introduction of an aryloxy group, such as the phenoxy moiety, can significantly modulate the physicochemical and pharmacological properties of the pyrimidine core, making compounds like 4-Methyl-6-phenoxypyrimidine attractive targets for synthesis.

The synthetic approach detailed herein leverages the inherent π-deficient nature of the pyrimidine ring.[1] This electron deficiency facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions, which are electronically analogous to the ortho and para positions of a nitro-activated benzene ring.[2] The presence of a good leaving group, such as a halide, at these positions makes the SNAr pathway highly efficient for constructing C-O bonds.[3] Our protocol employs 4-chloro-6-methylpyrimidine as the electrophilic partner and phenol, activated by a base, as the nucleophile. This method is robust, scalable, and relies on well-established chemical principles.

Overall Synthetic Scheme

The synthesis is performed in two sequential stages:

Stage 1: Chlorination of 4-Hydroxy-6-methylpyrimidine Reaction of 4-Hydroxy-6-methylpyrimidine with Phosphorus Oxychloride to yield 4-Chloro-6-methylpyrimidine

Reaction of 4-Hydroxy-6-methylpyrimidine with Phosphorus Oxychloride (POCl₃) to yield the key intermediate, 4-Chloro-6-methylpyrimidine.

Stage 2: Nucleophilic Aromatic Substitution (SNAr) Reaction of 4-Chloro-6-methylpyrimidine with Phenol in the presence of a base to yield 4-Methyl-6-phenoxypyrimidine

SNAr reaction between 4-Chloro-6-methylpyrimidine and Phenol in the presence of a base to afford the final product, 4-Methyl-6-phenoxypyrimidine.

Mechanistic Insight: The SNAr Pathway

The key C-O bond-forming step proceeds via a classical addition-elimination SNAr mechanism.

  • Nucleophile Generation: A strong base, such as sodium hydride (NaH), deprotonates phenol to form the highly nucleophilic sodium phenoxide.

  • Nucleophilic Attack: The phenoxide anion attacks the electron-deficient C6 position of the 4-chloro-6-methylpyrimidine ring. This position is activated for attack by the ring nitrogen atoms.[2]

  • Formation of Meisenheimer Complex: The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.[3] The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the ring.

  • Rearomatization: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMW ( g/mol )PuritySupplierNotes
4-Hydroxy-6-methylpyrimidineC₅H₆N₂O110.12≥98%CommercialAlso exists as tautomer 6-methyl-pyrimidin-4(3H)-one.
Phosphorus Oxychloride (POCl₃)POCl₃153.33≥99%CommercialHighly Corrosive & Lachrymator. Handle in a fume hood.
PhenolC₆H₆O94.11≥99%CommercialToxic & Corrosive. Handle with appropriate PPE.
Sodium Hydride (NaH)NaH24.0060% disp. in oilCommercialFlammable Solid. Reacts violently with water.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercialPolar aprotic solvent.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeCommercialFor extraction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercialFor extraction & chromatography.
HexanesC₆H₁₄~86.18ACS GradeCommercialFor chromatography.
Anhydrous Magnesium SulfateMgSO₄120.37ACS GradeCommercialDrying agent.
Saturated Sodium BicarbonateNaHCO₃84.01-Lab Prep.For workup.
BrineNaCl58.44-Lab Prep.For workup.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle with magnetic stirring

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Schlenk line or nitrogen/argon manifold for inert atmosphere

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Chloro-6-methylpyrimidine

Rationale: This standard chlorination procedure converts the C4-hydroxyl group (in its keto-enol tautomeric form) into a good leaving group (chloride) for the subsequent SNAr reaction. Phosphorus oxychloride is a common and effective reagent for this transformation on heterocyclic systems.[4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxy-6-methylpyrimidine (5.5 g, 50 mmol).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (25 mL, 270 mmol) to the flask. The mixture may become a slurry.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring for 3 hours. The reaction should become a clear, dark solution. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes), checking for the disappearance of the starting material.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.

  • Neutralization: Once the ice has melted, carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: The crude 4-chloro-6-methylpyrimidine is often of sufficient purity for the next step. If necessary, it can be purified by sublimation or recrystallization from hexanes. Expected yield: ~5.5-6.0 g (85-93%).

Stage 2: Synthesis of 4-Methyl-6-phenoxypyrimidine

Rationale: This SNAr reaction requires anhydrous conditions to prevent quenching of the sodium hydride and sodium phenoxide. DMF is an excellent polar aprotic solvent that effectively solvates the cation and facilitates the reaction.

  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol).

  • Solvent and Nucleophile Addition: Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMF (80 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.

  • Phenoxide Formation: In a separate flask, dissolve phenol (5.2 g, 55 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C. Stir for 30 minutes at 0 °C; evolution of hydrogen gas should be observed. Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium phenoxide.

  • Electrophile Addition: Dissolve the 4-chloro-6-methylpyrimidine (6.4 g, 50 mmol) from Stage 1 in anhydrous DMF (20 mL) and add it dropwise to the sodium phenoxide solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes) until the starting chloropyrimidine is consumed.

  • Workup - Quenching: After completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel containing 150 mL of ethyl acetate and 150 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic layers and wash successively with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford 4-Methyl-6-phenoxypyrimidine as a solid or oil. Expected yield: ~7.0-8.0 g (75-85%).

Visualization of Workflows

Overall Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: SNAr Reaction cluster_purification Final Purification & Analysis S1_Start 4-Hydroxy-6-methylpyrimidine + POCl₃ S1_React Reflux (3h) S1_Start->S1_React S1_Workup Ice Quench & Neutralization S1_React->S1_Workup S1_Extract DCM Extraction S1_Workup->S1_Extract S1_Product 4-Chloro-6-methylpyrimidine S1_Extract->S1_Product S2_Add Add Intermediate (4-Chloro-6-methylpyrimidine) S1_Product->S2_Add Use in next step S2_Nuc Phenol + NaH in DMF (0°C) S2_Nuc->S2_Add S2_React Heat (80°C, 4-6h) S2_Add->S2_React S2_Workup Aqueous Quench S2_React->S2_Workup S2_Product Crude Product S2_Workup->S2_Product Pur_Extract EtOAc Extraction & Brine Wash S2_Product->Pur_Extract Pur_Dry Dry & Concentrate Pur_Extract->Pur_Dry Pur_Column Silica Gel Chromatography Pur_Dry->Pur_Column Final_Product 4-Methyl-6-phenoxypyrimidine Pur_Column->Final_Product

Caption: Overall workflow for the two-stage synthesis of 4-Methyl-6-phenoxypyrimidine.

Purification and Analysis Logic

Purification_Workflow Crude Crude Product Mixture from reaction workup Column Flash Chromatography Silica Gel Stationary Phase Hexanes/EtOAc Mobile Phase Crude->Column Load Fractions TLC Analysis Combine pure fractions Column->Fractions Elute Solvent_Removal Rotary Evaporation Remove eluent Fractions->Solvent_Removal Pool Final {Pure Product | 4-Methyl-6-phenoxypyrimidine} Solvent_Removal->Final Analysis Characterization ¹H NMR ¹³C NMR LC-MS Final->Analysis Validate

Caption: Logical flow for the purification and analytical validation of the final product.

Characterization Data

AnalysisExpected Results for 4-Methyl-6-phenoxypyrimidine
Appearance White to off-white solid or colorless oil.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.4 (s, 1H, pyrimidine H2), ~7.4 (t, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.1 (d, 2H, Ar-H), ~6.5 (s, 1H, pyrimidine H5), ~2.4 (s, 3H, CH₃). Note: Chemical shifts are estimates and should be confirmed experimentally.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170, ~165, ~158, ~154, ~129, ~125, ~121, ~108, ~24. Note: Chemical shifts are estimates.
Mass Spec (ESI+) m/z: 187.08 [M+H]⁺ for C₁₁H₁₀N₂O.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Sodium Hydride (NaH): Is a flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. Handle under an inert atmosphere. Ensure no water is present.

  • Phenol: Is toxic and corrosive. Avoid skin contact and inhalation.

  • General Precautions: Conduct a thorough risk assessment before beginning any work. Always wear appropriate PPE. Dispose of chemical waste according to institutional guidelines.

References

  • National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). The Role of Phenol in the Reaction of 2-Amino-4-Chloro-6-Methylpyrimidine with Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. Retrieved from [Link]

  • ACS Omega. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4, 6- dihydroxypyrimidine.
  • MDPI. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Retrieved from [Link]

  • IP.com. (n.d.). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Retrieved from [Link]

Sources

Application

The Emerging Potential of the 4-Methyl-6-phenoxypyrimidine Scaffold in Medicinal Chemistry: Application Notes and Protocols

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural foundation of numerous biologically active molecules, from essential nucleic acids to life-saving therapeutics.[1][2] This guide focu...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural foundation of numerous biologically active molecules, from essential nucleic acids to life-saving therapeutics.[1][2] This guide focuses on a specific, yet underexplored, derivative: 4-Methyl-6-phenoxypyrimidine . While direct and extensive research on this particular molecule is nascent, its structural motifs suggest significant potential as a versatile scaffold in drug discovery. By examining its close chemical relatives and the broader family of phenoxypyrimidine derivatives, we can delineate promising applications and provide robust protocols for its synthesis and evaluation. This document serves as a technical primer for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic development.

The 4-Methyl-6-phenoxypyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 4-Methyl-6-phenoxypyrimidine scaffold combines several key features that make it an attractive starting point for the design of targeted therapies, particularly kinase inhibitors. The pyrimidine core can act as a bioisostere for the adenine ring of ATP, enabling it to bind within the highly conserved ATP-binding pocket of kinases.[3] The phenoxy group can engage in crucial hydrophobic and π-stacking interactions, while the methyl group can provide a vector for further substitution to enhance selectivity and potency.

Derivatives of the closely related phenoxypyrimidine scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. For instance, novel phenoxypyrimidine-based compounds have been successfully developed as inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (LCK) and Colony-Stimulating Factor 1 Receptor (FMS), both of which are implicated in inflammatory disorders.[4] Furthermore, 4-phenoxy-pyrimidine derivatives have been designed and evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[5]

Proposed Mechanism of Action: Targeting the Kinase Hinge Region

A plausible mechanism of action for 4-Methyl-6-phenoxypyrimidine-based kinase inhibitors involves the formation of hydrogen bonds between the pyrimidine ring nitrogens and the backbone amide residues of the kinase hinge region. The phenoxy moiety can then occupy a hydrophobic pocket adjacent to the ATP-binding site, with the methyl group potentially providing additional interactions or serving as an attachment point for side chains that can target more specific regions of the kinase domain, thereby conferring selectivity.

Potential Therapeutic Applications

Based on the established biological activities of structurally analogous compounds, the 4-Methyl-6-phenoxypyrimidine scaffold holds promise in several therapeutic areas:

  • Oncology: As a potential kinase inhibitor scaffold, derivatives of 4-Methyl-6-phenoxypyrimidine could be developed as anticancer agents targeting kinases that are dysregulated in various malignancies.[3] The success of other pyrimidine-based kinase inhibitors in oncology underscores the potential of this scaffold.

  • Inflammatory Diseases: Given the proven anti-inflammatory potential of LCK and FMS inhibitors based on the phenoxypyrimidine core, novel derivatives of 4-Methyl-6-phenoxypyrimidine could be explored for the treatment of rheumatoid arthritis and other inflammatory conditions.[4]

  • Antiviral Infections: The pyrimidine scaffold is central to many antiviral drugs. While not a nucleoside analog, non-nucleoside pyrimidine derivatives have also shown antiviral activity. For instance, certain 4-alkylamino-6-(2-hydroxyethyl)-2-methylthiopyrimidines have been identified as inhibitors of the Rubella virus.[6]

  • Antibacterial Agents: Pyrimidine derivatives have a long history as antimicrobial agents. Novel compounds based on the 4-Methyl-6-phenoxypyrimidine scaffold could be screened for activity against a panel of pathogenic bacteria.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4-Methyl-6-phenoxypyrimidine and its derivatives.

Synthesis of 4-Methyl-6-phenoxypyrimidine

The synthesis of 4-Methyl-6-phenoxypyrimidine can be achieved through a nucleophilic aromatic substitution reaction, starting from a suitable di-substituted pyrimidine precursor. A plausible synthetic route is outlined below, based on established pyrimidine chemistry.

Protocol 1: Synthesis of 4-Methyl-6-phenoxypyrimidine

Step 1: Synthesis of 4-Methyl-6-hydroxypyrimidine

This step is based on the desulfurization of 2-thio-6-methyluracil, which can be prepared from thiourea and ethyl acetoacetate.[8]

  • Preparation of 2-Thio-6-methyluracil: In a round-bottom flask, combine thiourea, ethyl acetoacetate, and sodium methoxide in methanol. Heat the mixture to allow the solvent to evaporate. Dissolve the residue in water and acidify to precipitate the product. Collect the solid by filtration and dry.[8]

  • Desulfurization: To a hot solution of 2-thio-6-methyluracil in aqueous ammonia, add Raney nickel catalyst. Reflux the mixture. After cooling, filter off the catalyst and concentrate the filtrate to obtain 4-Methyl-6-hydroxypyrimidine.[8]

Step 2: Chlorination of 4-Methyl-6-hydroxypyrimidine

  • In a round-bottom flask, treat 4-Methyl-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux.

  • After completion, carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, 4-chloro-6-methylpyrimidine, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Synthesis of 4-Methyl-6-phenoxypyrimidine

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the sodium phenoxide in situ.

  • To this mixture, add a solution of 4-chloro-6-methylpyrimidine in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-Methyl-6-phenoxypyrimidine.

Diagram of the Synthetic Workflow

SynthesisWorkflow Thiourea Thiourea + Ethyl Acetoacetate Thiouracil 2-Thio-6-methyluracil Thiourea->Thiouracil NaOMe, MeOH Hydroxypyrimidine 4-Methyl-6-hydroxypyrimidine Thiouracil->Hydroxypyrimidine Raney Ni, NH4OH Chloropyrimidine 4-Chloro-6-methylpyrimidine Hydroxypyrimidine->Chloropyrimidine POCl3 Phenoxypyrimidine 4-Methyl-6-phenoxypyrimidine Chloropyrimidine->Phenoxypyrimidine NaH, DMF Phenol Phenol Phenol->Phenoxypyrimidine NaH, DMF

Caption: Synthetic workflow for 4-Methyl-6-phenoxypyrimidine.

In Vitro Kinase Inhibition Assay

To evaluate the potential of 4-Methyl-6-phenoxypyrimidine derivatives as kinase inhibitors, a standard in vitro kinase assay can be employed.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., against VEGFR-2)

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram of the Kinase Inhibition Assay Workflow

KinaseAssay Start Start Prepare Prepare serial dilutions of test compound Start->Prepare AddReagents Add kinase, substrate, and test compound to plate Prepare->AddReagents Initiate Initiate reaction with ATP AddReagents->Initiate Incubate Incubate at room temperature Initiate->Incubate Stop Stop reaction and add detection reagent Incubate->Stop Measure Measure signal Stop->Measure Analyze Calculate % inhibition and IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay

To assess the cytotoxic effects of 4-Methyl-6-phenoxypyrimidine derivatives on cancer cells, a standard MTT or similar cell viability assay can be performed.

Protocol 3: MTT Antiproliferative Assay

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer cells) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

While specific quantitative data for 4-Methyl-6-phenoxypyrimidine is not yet available in the public domain, the following table provides a template for summarizing the results from the proposed biological assays.

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)
4-Methyl-6-phenoxypyrimidine e.g., VEGFR-2To be determinede.g., A549To be determined
Derivative 1 e.g., VEGFR-2To be determinede.g., A549To be determined
Derivative 2 e.g., LCKTo be determinede.g., JurkatTo be determined

Conclusion and Future Directions

The 4-Methyl-6-phenoxypyrimidine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the well-established biological activities of related phenoxy- and phenylpyrimidine derivatives, this scaffold is a prime candidate for the development of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of new compounds based on this versatile core structure. Future research should focus on the synthesis of a library of derivatives with diverse substitutions at the methyl group and the phenoxy ring to establish a comprehensive structure-activity relationship (SAR) and to identify lead compounds with potent and selective therapeutic activity.

References

  • Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 70. [Link]

  • Wagner, G., Vieweg, H., & Leistner, S. (1993). [Synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines with a formamidino- or oxalamidocarbonic acid residue with antianaphylactic activity]. Pharmazie, 48(9), 667–669. [Link]

  • Kalluraya, B., et al. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 7(10), 62-66. [Link]

  • Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(1), 97-102. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. RSC Medicinal Chemistry, 13(6), 724-736. [Link]

  • El-Gamal, M. I., et al. (2017). Novel LCK/FMS inhibitors based on phenoxypyrimidine scaffold as potential treatment for inflammatory disorders. European Journal of Medicinal Chemistry, 141, 474-486. [Link]

  • Kumar, N., et al. (2013). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]

  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(4), 2849-2860. [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 60(12), 1545-1548. [Link]

  • Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(1), 97-102. [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Omega, 8(12), 11094-11105. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Chinese Chemical Letters, 30(2), 373-376. [Link]

  • Wang, H.-L., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Pharmaceuticals, 19(2), 152. [Link]

  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. [Link]

  • Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Jian, Y. J., et al. (2025). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 16(3), 548-560. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2181180. [Link]

  • Wang, J., & Zhang, H. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. CN102399196A.
  • Wadhwa, P., et al. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. Der Pharmacia Lettre, 10(4), 100-114. [Link]

  • Chegaev, K., et al. (2007). Synthesis and biological evaluation of 4-alkylamino-6-(2-hydroxyethyl)-2-methylthiopyrimidines as new Rubella virus inhibitors. European Journal of Medicinal Chemistry, 42(2), 256-262. [Link]

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Method

Application Notes and Protocols for 4-Methyl-6-phenoxypyrimidine in Agrochemical Formulation Development

Section 1: Introduction to 4-Methyl-6-phenoxypyrimidine 4-Methyl-6-phenoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine class of chemistry. Pyrimidine derivatives are a cornerstone in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction to 4-Methyl-6-phenoxypyrimidine

4-Methyl-6-phenoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine class of chemistry. Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities including fungicidal, herbicidal, and insecticidal properties.[1] The unique electronic and structural characteristics of the pyrimidine ring make it a "privileged structural scaffold" in the discovery of new active ingredients (AIs).[1]

The structure of 4-Methyl-6-phenoxypyrimidine, featuring a phenoxy group at the 6-position and a methyl group at the 4-position, suggests its potential as a bioactive molecule. The phenoxy moiety is a known active substructure in some commercial fungicides, while the pyrimidine core is central to numerous herbicides and fungicides.[2] This document serves as a comprehensive technical guide for researchers and formulation scientists on the systematic evaluation and development of 4-Methyl-6-phenoxypyrimidine as a potential agrochemical active ingredient. It provides detailed protocols for its physicochemical characterization, formulation, quality control, and bioefficacy evaluation.

Chemical Structure:

  • IUPAC Name: 4-Methyl-6-phenoxypyrimidine

  • CAS Number: 55849-46-2

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol

Section 2: Pre-Formulation Studies & Physicochemical Characterization

A thorough understanding of the active ingredient's physicochemical properties is the critical first step in developing a stable, effective, and commercially viable agrochemical formulation.[3] These properties dictate the choice of formulation type, the selection of co-formulants, and the manufacturing process.

The following protocols outline the essential characterization required for 4-Methyl-6-phenoxypyrimidine.

Proposed Synthetic Route

A plausible and common method for the synthesis of 6-phenoxypyrimidine derivatives involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a corresponding phenoxide.

Protocol 2.1: Synthesis of 4-Methyl-6-phenoxypyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.1 equivalents) and a strong base such as sodium hydride (NaH, 1.2 equivalents) in a dry aprotic solvent like N,N-Dimethylformamide (DMF).

  • Formation of Phenoxide: Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

  • Nucleophilic Substitution: Add 4-chloro-6-methylpyrimidine (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure 4-Methyl-6-phenoxypyrimidine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Property Determination

The following table should be completed through experimental analysis to build a comprehensive profile of the AI.

PropertyProtocol / MethodSignificance in Formulation Development
Melting Point (°C) Capillary Melting Point ApparatusDetermines if the AI is solid or liquid at room temperature; critical for choosing between solid (WP, WG) and liquid (SC, EC) formulations.[4]
Solubility OECD Guideline 105 (Water Solubility); Flask Method for solventsWater Solubility: Determines suitability for aqueous formulations (SL vs. SC/WP). Low solubility (<1%) is required for SC development.[4] Solvent Solubility: Identifies potential solvents for Emulsifiable Concentrate (EC) formulations.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the temperature at which the AI degrades, informing safe manufacturing and storage temperatures.
Hydrolytic Stability OECD Guideline 111 (Hydrolysis as a Function of pH)Assesses stability in aqueous environments at different pH values (e.g., pH 4, 7, 9). Crucial for water-based formulations and predicting persistence in spray tanks and the environment.
Photostability OECD Guideline 316 (Phototransformation of Chemicals in Water)Evaluates degradation under light, which affects shelf-life and field performance.

Section 3: Plausible Biological Mode of Action (MoA)

Identifying the biological target of a new AI is essential for understanding its spectrum of activity, predicting potential resistance mechanisms, and guiding efficacy trials. Based on its chemical class, 4-Methyl-6-phenoxypyrimidine could plausibly have one of several modes of action.

  • Potential Fungicidal MoA: Many pyrimidine fungicides act as inhibitors of vital biochemical pathways.

    • Ergosterol Biosynthesis Inhibition: Some pyrimidine derivatives interfere with the C14-demethylase enzyme in sterol biosynthesis, disrupting fungal cell membrane integrity.[5]

    • Methionine Biosynthesis Inhibition: The anilino-pyrimidine class of fungicides, such as pyrimethanil, is known to inhibit the biosynthesis of methionine, an essential amino acid, which in turn affects the secretion of hydrolytic enzymes required for infection.[6]

    • Mitochondrial Respiration Inhibition: Some fungicides target the mitochondrial electron transport chain, specifically Complex I (NADH oxidoreductase) or Complex III.[7]

  • Potential Herbicidal MoA: Pyrimidine-based herbicides are known to target key plant-specific enzymes.

    • Acetolactate Synthase (ALS) Inhibition: This is a common target for sulfonylurea and pyrimidinyl-thiobenzoate herbicides, blocking the synthesis of branched-chain amino acids.[1]

    • Pyrimidine Biosynthesis Inhibition: A novel herbicidal mode of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, leading to a depletion of essential nucleotides for plant growth.[8][9][10]

Further research, including differential screening against known resistant organisms and specific enzyme assays, is required to elucidate the precise MoA.

Section 4: Agrochemical Formulation Development

The goal of formulation is to create a product that is easy to handle, stable, and delivers the AI to the target organism efficiently.[11] For a solid, water-insoluble AI like 4-Methyl-6-phenoxypyrimidine, Wettable Powders (WP) and Suspension Concentrates (SC) are two excellent starting points.

G cluster_0 Phase 1: AI Characterization cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Processing & QC cluster_3 Phase 4: Stability & Efficacy P_Sol Determine AI Physicochemical Properties F_Type Select Formulation Type (e.g., SC, WP, WG) P_Sol->F_Type Properties guide choice Coform Screen Co-formulants (Wetting agents, Dispersants) F_Type->Coform Proto Develop Prototype Formulations Coform->Proto Process Optimize Milling/ Processing Parameters Proto->Process QC Perform Physical QC Tests (Particle Size, Viscosity, etc.) Process->QC Stability Conduct Stability Studies (Accelerated & Long-term) QC->Stability Pass/Fail Bio Evaluate Bio-efficacy (Greenhouse & Field) Stability->Bio Bio->Proto Feedback loop for re-formulation

Caption: Workflow for Agrochemical Formulation Development.

Protocol: Wettable Powder (WP) Formulation

Wettable powders are dry, finely ground formulations that are mixed with water by the end-user to form a sprayable suspension.[11][12]

Objective: To prepare a 50% WP formulation of 4-Methyl-6-phenoxypyrimidine.

Materials & Equipment:

  • 4-Methyl-6-phenoxypyrimidine (Technical Grade, >95%)

  • Wetting Agent (e.g., Sodium dodecylbenzenesulfonate)

  • Dispersing Agent (e.g., Lignosulfonate or Naphthalene sulfonate condensate)

  • Inert Carrier/Filler (e.g., Kaolin clay, silica)

  • Air-jet mill or hammer mill

  • Ribbon blender

  • Weighing balance

Example WP Formulation Composition:

ComponentFunctionConcentration (% w/w)
4-Methyl-6-phenoxypyrimidineActive Ingredient50.0
Wetting AgentFacilitates mixing with water2.0
Dispersing AgentPrevents particle agglomeration5.0
Inert CarrierDiluent and flow aid43.0
Total 100.0

Procedure:

  • Pre-blending: Accurately weigh all components and combine them in a ribbon blender. Mix for 15-20 minutes until a homogenous powder is obtained.

  • Milling: Pass the pre-blend through an air-jet mill. The goal is to reduce the particle size to a median of <10 µm to ensure good suspensibility.

  • Post-blending: Blend the milled powder again for 5-10 minutes to ensure uniformity.

  • Packaging: Package the final WP formulation in moisture-proof containers.

Protocol: Suspension Concentrate (SC) Formulation

SC formulations consist of a stable dispersion of solid AI particles in a liquid, typically water.[13][14] They are dust-free and easy to measure and pour.

SC_Workflow A 1. Prepare Aqueous Phase (Water, Antifreeze, Thickener Pre-gel) B 2. Create Mill Base (Add AI, Wetting Agent, Dispersant, Antifoam) A->B C 3. Wet Milling (Bead Mill) B->C D 4. Let-Down (Add remaining thickener, biocide) C->D E 5. QC Analysis (Particle Size, Viscosity, Density) D->E

Caption: Key steps in the production of a Suspension Concentrate (SC).

Objective: To prepare a 400 g/L SC formulation of 4-Methyl-6-phenoxypyrimidine.

Materials & Equipment:

  • 4-Methyl-6-phenoxypyrimidine (Technical Grade, >95%)

  • Wetting Agent (e.g., Ethoxylated alcohol)

  • Dispersing Agent (e.g., Polymeric surfactant, comb-polymer)

  • Antifreeze (e.g., Propylene glycol)

  • Thickener / Anti-settling Agent (e.g., Xanthan gum, attapulgite clay)

  • Antifoaming Agent (e.g., Silicone-based emulsion)

  • Biocide/Preservative (e.g., Proxel GXL)

  • Water (deionized)

  • High-shear mixer

  • Media mill (bead mill)

Example SC Formulation Composition:

ComponentFunctionConcentration (g/L)
4-Methyl-6-phenoxypyrimidineActive Ingredient400
Wetting/Dispersing AgentsWetting & stabilization50
Propylene GlycolAntifreeze60
Xanthan Gum (2% solution)Thickener100
Antifoaming AgentProcessing aid3
BiocidePreservation2
WaterCarrierto 1 Liter

Procedure:

  • Aqueous Phase Preparation: In a mixing vessel, prepare the xanthan gum pre-gel by slowly adding the gum to water under shear. Then, add the propylene glycol.

  • Mill Base Preparation: To the aqueous phase, add the wetting and dispersing agents and mix until dissolved. Slowly add the 4-Methyl-6-phenoxypyrimidine powder while mixing with a high-shear mixer to form a slurry. Add the antifoaming agent.

  • Wet Milling: Transfer the mill base to a bead mill. Mill the slurry until the desired particle size distribution is achieved (typically a median particle size, D₅₀, of 2-5 µm). Monitor particle size during milling.

  • Let-Down: Transfer the milled concentrate to a let-down tank. Slowly add the remaining thickener solution and biocide under gentle agitation until the formulation is homogenous.

  • Quality Control: Measure the final formulation's viscosity, pH, density, and particle size distribution.

Section 5: Quality Control and Stability of Formulations

Formulation testing ensures that the product meets physical and chemical specifications and will remain stable during storage and transport. These tests should be conducted on freshly prepared formulations and after stability studies. Many of these protocols are based on internationally recognized CIPAC (Collaborative International Pesticides Analytical Council) methods.[15][16][17]

Table of Key QC Tests:

ParameterMethod ReferencePurpose
Suspensibility (WP, SC) CIPAC MT 184Measures the ability of solid particles to remain suspended after dilution in water, predicting spray tank performance.
Wet Sieve Test (WP, SC) CIPAC MT 185Determines the amount of oversized particles that could block spray nozzles.
Persistent Foaming (SC) CIPAC MT 47.3Measures the volume of foam generated upon dilution, which can interfere with spray tank filling and application.
Viscosity (SC) Rotational ViscometerEnsures the product is pourable but resistant to settling.
Particle Size Distribution Laser DiffractionConfirms milling efficiency and is a key predictor of stability and biological efficacy.

Protocol 5.1: Accelerated Storage Stability

Objective: To rapidly assess the chemical and physical stability of the formulation to predict a 2-year shelf life.

Procedure:

  • Place a 50-100 mL sample of the formulation in a sealed, commercial-intent container.

  • Store the container in an oven at a constant temperature of 54 ± 2 °C for 14 days (CIPAC MT 46.3).[15]

  • After 14 days, allow the sample to cool to room temperature.

  • Visually inspect for any changes such as phase separation, crystal growth, or caking.

  • Re-run all key QC tests (e.g., suspensibility, particle size, viscosity) and perform a chemical assay for the active ingredient concentration.

  • Acceptance Criteria: The formulation should show no significant physical degradation, and the active ingredient concentration should not have decreased by more than 5% relative to the initial value.

Protocol 5.2: Low-Temperature Stability

Objective: To ensure the formulation is not adversely affected by cold conditions.

Procedure:

  • Place a 50-100 mL sample of the formulation in a sealed container.

  • Store the container at 0 ± 2 °C for 7 days (CIPAC MT 39.3).[16]

  • After 7 days, allow the sample to return to room temperature.

  • Visually inspect for any changes such as crystallization, phase separation, or irreversible viscosity changes.

  • Perform relevant QC tests to ensure the formulation's properties are unchanged.

Section 6: Bioefficacy Evaluation Protocols

Once a stable formulation is developed, its biological performance must be evaluated. This begins with controlled laboratory and greenhouse assays before moving to larger-scale field trials.

Protocol: In Vitro Fungicide Spore Germination Assay

Objective: To determine the concentration of 4-Methyl-6-phenoxypyrimidine required to inhibit fungal spore germination by 50% (EC₅₀).[18][19][20]

Materials:

  • Test fungus (e.g., Botrytis cinerea or Alternaria solani)

  • Potato Dextrose Agar (PDA) for culturing

  • Sterile water

  • Test formulation of 4-Methyl-6-phenoxypyrimidine

  • 96-well microtiter plates or cavity slides

  • Microscope

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of the test fungus by flooding a 7-10 day old culture plate with sterile water and gently scraping the surface. Filter the suspension through cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Dose Preparation: Prepare a stock solution of the test formulation in sterile water. Perform a serial dilution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg a.i./L). Include a water-only control.

  • Incubation: In the wells of a microtiter plate or on a cavity slide, mix 50 µL of the spore suspension with 50 µL of each fungicide dilution (in triplicate).

  • Incubate the plates/slides in a humid chamber at 20-25 °C for 18-24 hours.

  • Assessment: Place a drop of a fixative/stain (e.g., lactophenol cotton blue) in each well to stop germination. Under a microscope, examine at least 100 spores per replicate and count the number of germinated versus non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage inhibition of germination for each concentration relative to the control. Use probit analysis or a log-logistic dose-response model to calculate the EC₅₀ value.

Protocol: Greenhouse Post-Emergence Herbicide Assay

Objective: To determine the dose of 4-Methyl-6-phenoxypyrimidine required to cause a 50% reduction in plant growth (GR₅₀) for target weed species.[21][22][23]

Materials:

  • Test weed species (e.g., Amaranthus retroflexus - redroot pigweed)

  • Crop species for selectivity testing (e.g., Triticum aestivum - wheat)

  • Pots filled with standard potting mix

  • Greenhouse with controlled temperature and light

  • Laboratory track sprayer

Procedure:

  • Plant Propagation: Sow seeds of the weed and crop species in pots. Grow them in the greenhouse until they reach the 2-4 true leaf stage.

  • Dose Preparation: Prepare a range of spray solutions from the test formulation to achieve different application rates (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha). Include an untreated control (sprayed with water and formulation blanks if available).

  • Application: Arrange the pots in the track sprayer. Use a flat-fan nozzle calibrated to deliver a consistent spray volume (e.g., 200 L/ha). Spray the plants with the prepared solutions. Replicate each treatment 3-4 times in a randomized complete block design.

  • Incubation: Return the plants to the greenhouse and maintain them for 14-21 days after treatment (DAT).

  • Assessment:

    • Visual Injury: At 7 and 14 DAT, visually assess plant injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70 °C to a constant weight.

  • Data Analysis: Calculate the percent biomass reduction for each treatment relative to the untreated control. Use a non-linear regression model (e.g., four-parameter log-logistic) to fit a dose-response curve and determine the GR₅₀ value for each species.

Section 7: References

  • Bioefficacy & Field Studies - IIBAT. (n.d.). Retrieved from IIBAT website.

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2025). Journal of Agricultural and Food Chemistry.

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments.

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS.

  • Application Notes and Protocols: Greenhouse Bioassay for Cinidon-ethyl Herbicidal Activity. (n.d.). Benchchem.

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PMC.

  • Herbicide Testing: Resistance, Residues, and Soil Impact. (2025). Contract Laboratory.

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023).

  • Pyrimidines. (n.d.). Slideshare.

  • CIPAC Methods. (n.d.). EPP Ltd.

  • Laboratory Methods for Evaluating Fungicide Resistance In Vitro. (2020).

  • Pesticide Formulation Demonstration Kit For Pesticide Applicators. (n.d.).

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. (n.d.). PMC.

  • News on EPPO standards. (2025). Staphyt.

  • A method to produce pesticide suspension concentrates. (n.d.). Google Patents.

  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. (n.d.). The University of Southern Mississippi.

  • 4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure.

  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. (2024). Microbiology Spectrum.

  • CIPAC-Methods. (n.d.). LAUS GmbH.

  • In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. (n.d.).

  • EPPO database on PP1 Standards. (n.d.). EPPO.

  • Calculations for Mixing Pesticides. (n.d.). Cornell University PSEP.

  • Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. (n.d.). PMC.

  • Independent Laboratory Testing to CIPAC Methods. (2023). Labtec.

  • CIPAC Guideline. (2023).

  • How To Develop A Suspension Concentrate (SC) Formulation. (n.d.). Agro Chemicals.

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI.

  • Formulations. (n.d.). WSU Production Guide.

  • Methods for Fungicide Efficacy Screenings. (2023). MDPI.

  • Fungicide Resistance Assays for Fungal Plant Pathogens. (2025). ResearchGate.

  • Suspension concentrate (SC) guide. (n.d.). Croda Agriculture.

  • Pesticide Formulation Methods Index, Fourth Edition. (n.d.). EPA NEPIC.

  • European Guidelines to conduct herbicide resistance tests. (2017).

  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. (n.d.). PMC.

  • Testing for and Deactivating Herbicide Residues. (2025).

  • [Synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines with a formamidino- or oxalamidocarbonic acid residue with antianaphylactic activity]. (1993). PubMed.

  • pesticide formulations. (n.d.).

  • Guide to Pesticide Formulations and Applications. (n.d.). Online Pest Control Courses.

  • Mode of action of the anilino-pyrimidine fungicide pyrimethanil. 2. Effects on enzyme secretion in Botrytis cinerea. (1995). Semantic Scholar.

  • Evaluation of Fungicides and Bioagents against Fusarium proliferatum under In vitro by Spore Germination Inhibition Technique. (n.d.). ARCC Journals.

  • PP1 - Efficacy evaluation of plant protection products. (n.d.). EPPO Global Database.

  • Pesticide Formulation Demonstration. (2025). Penn State Extension.

  • Guidance document on the efficacy. (2013). Food Safety.

  • Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. (n.d.). Der Pharma Chemica.

  • Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library.

  • The effect of fungicides on spore germination, mycelial growth and lesion development of Phlyctema vagabunda. (n.d.).

  • 4-Methyl-6-phenoxypyrimidine. (n.d.). Synchem.

  • A Rapid Colorimetric Microtiter Bioassay to Evaluate Fungicide Sensitivity Among Verticillium dahliae Isolates. (2010). APS Journals.

  • Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (2025).

Sources

Application

Application Notes and Protocols for Catalytic Reactions Involving 4-Methyl-6-phenoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrimidine Scaffold The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds, including nucleobases.[1][2] The strategic functionalization of the pyrimidine core is a cornerstone of drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects.[1] 4-Methyl-6-phenoxypyrimidine is a versatile scaffold that combines the electron-deficient pyrimidine ring with a phenoxy group, offering multiple sites for further chemical modification. This document provides a comprehensive guide to the catalytic reaction conditions involving 4-Methyl-6-phenoxypyrimidine, with a focus on its synthesis via catalytic cross-coupling and its potential for further functionalization through modern catalytic methods.

The synthesis of substituted pyrimidines often relies on powerful transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5] These methods offer a robust toolkit for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6] This guide will detail protocols for the synthesis of 4-Methyl-6-phenoxypyrimidine from readily available precursors, followed by an exploration of its subsequent catalytic transformations.

PART 1: Synthesis of 4-Methyl-6-phenoxypyrimidine via Catalytic C-O Coupling

The most direct and industrially scalable approach to synthesizing 4-Methyl-6-phenoxypyrimidine involves a catalytic carbon-oxygen (C-O) cross-coupling reaction between a halogenated pyrimidine precursor and phenol. The Buchwald-Hartwig amination, traditionally used for C-N bond formation, has been adapted for C-O coupling, providing an efficient route to aryl ethers.

Key Precursor: 4-Chloro-6-methylpyrimidine

The synthesis of the target molecule begins with the preparation of a suitable precursor, 4-chloro-6-methylpyrimidine. This can be achieved from commercially available 4-hydroxy-6-methylpyrimidine through chlorination with a reagent such as phosphorus oxychloride (POCl₃).

Protocol 1: Palladium-Catalyzed C-O Coupling of 4-Chloro-6-methylpyrimidine and Phenol

This protocol outlines a typical Buchwald-Hartwig type C-O coupling reaction to synthesize 4-Methyl-6-phenoxypyrimidine. The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the phenoxide, and subsequent reductive elimination to form the desired aryl ether and regenerate the active palladium(0) catalyst.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-6-methylpyrimidine (1.0 mmol, 1.0 eq.), phenol (1.2 mmol, 1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), and a suitable phosphine ligand like Xantphos or a biarylphosphine ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Methyl-6-phenoxypyrimidine.

Data Presentation: Optimization of C-O Coupling Conditions

ParameterVariationRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃Often provides higher activity for C-O coupling.
Ligand Xantphos, RuPhos, SPhosXantphosA versatile ligand for C-O bond formation, promoting efficient reductive elimination.
Base NaOtBu, K₂CO₃, Cs₂CO₃NaOtBu or K₂CO₃Strong, non-nucleophilic bases are required to deprotonate the phenol.
Solvent Toluene, 1,4-DioxaneTolueneA common solvent for Buchwald-Hartwig reactions, with a suitable boiling point.
Temperature 80-110 °C100 °CProvides a good balance between reaction rate and catalyst stability.

Visualization: Catalytic Cycle of Buchwald-Hartwig C-O Coupling

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Oxidative Addition->Ar-Pd(II)(Cl)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(Cl)L2->Ligand Exchange Ph-OH, Base Ar-Pd(II)(OPh)L2 Ar-Pd(II)(OPh)L2 Ligand Exchange->Ar-Pd(II)(OPh)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(OPh)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-OPh Ar-OPh Reductive Elimination->Ar-OPh

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

PART 2: Further Functionalization of 4-Methyl-6-phenoxypyrimidine

Once synthesized, the 4-Methyl-6-phenoxypyrimidine scaffold offers opportunities for further diversification through catalytic C-H activation or cross-coupling reactions, should additional functional groups be present.

Application Note 1: Catalytic C(sp³)-H Functionalization of the Methyl Group

The methyl group at the 4-position of the pyrimidine ring can be a site for catalytic C-H activation, allowing for the introduction of various functional groups. This approach avoids the need for pre-functionalization of the methyl group.

Reaction Principle: Transition metal catalysts, such as those based on palladium or copper, can facilitate the direct functionalization of C(sp³)-H bonds. These reactions often proceed through a radical mechanism or via concerted metalation-deprotonation pathways.

Protocol 2: Palladium-Catalyzed C-H Arylation of the Methyl Group

This protocol describes a hypothetical C-H arylation of the methyl group on 4-Methyl-6-phenoxypyrimidine, based on established methodologies for C(sp³)-H activation.

Experimental Protocol:

  • Reaction Setup: In a pressure-rated vial, combine 4-Methyl-6-phenoxypyrimidine (1.0 mmol, 1.0 eq.), an aryl halide (e.g., iodobenzene, 1.5 mmol, 1.5 eq.), and a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%).

  • Ligand and Additives: Add a suitable ligand, for example, a phosphine or N-heterocyclic carbene (NHC) ligand (0.1 mmol, 10 mol%), and an oxidant like silver acetate (AgOAc) or benzoquinone (2.0 mmol, 2.0 eq.). A directing group may be necessary in some cases to achieve high regioselectivity.

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent and Acid: Add a high-boiling point solvent such as tert-amyl alcohol or hexafluoroisopropanol (HFIP) and a catalytic amount of an acid like pivalic acid.

  • Reaction: Heat the reaction mixture to 120-150 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. Purification is achieved through column chromatography.

Visualization: Experimental Workflow for C-H Functionalization

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Purification Substrate 4-Methyl-6-phenoxypyrimidine Reaction Reaction Substrate->Reaction Reagents Aryl Halide Pd(OAc)₂ Ligand Oxidant Reagents->Reaction Solvent High-boiling solvent Solvent->Reaction Heating 120-150 °C Heating->Reaction Filtration Filter through Celite Extraction Wash & Dry Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Functionalized Product Chromatography->Product Reaction->Filtration

Sources

Method

Application Notes and Protocols: In Vitro Assay Preparation Using 4-Methyl-6-phenoxypyrimidine

Authored by: Senior Application Scientist Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays using 4-Methyl-6-phenoxypyrimidine. This document outlines the scientific rationale for investigating this compound as a potential kinase inhibitor, provides detailed protocols for both biochemical and cell-based assays, and includes recommendations for data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor and reproducibility.

Introduction to 4-Methyl-6-phenoxypyrimidine

4-Methyl-6-phenoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. Pyrimidine derivatives have been extensively explored as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[3][4][5] The structural features of 4-Methyl-6-phenoxypyrimidine, including the methyl and phenoxy substitutions, suggest its potential to interact with the ATP-binding pocket of protein kinases, making it a compelling candidate for investigation in oncology and inflammation research.

Postulated Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Many small molecule kinase inhibitors are designed to compete with ATP for binding to the kinase's active site. Given the prevalence of the pyrimidine core in known kinase inhibitors, we hypothesize that 4-Methyl-6-phenoxypyrimidine may function as a competitive inhibitor of one or more protein kinases. The following protocols are designed to test this hypothesis.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition by 4-Methyl-6-phenoxypyrimidine Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Inhibitor 4-Methyl-6-phenoxypyrimidine Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Competitive Binding No_Reaction No Phosphorylation Inactive_Kinase->No_Reaction ATP_blocked ATP ATP_blocked->Inactive_Kinase Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Serum_Starve Serum Starve (optional) Seed_Cells->Serum_Starve Add_Inhibitor Add 4-Methyl-6-phenoxypyrimidine Serum_Starve->Add_Inhibitor Stimulate_Pathway Stimulate with Growth Factor Add_Inhibitor->Stimulate_Pathway Lyse_Cells Lyse Cells Stimulate_Pathway->Lyse_Cells Detect_Phosphorylation Detect Phospho-Substrate (Western/ELISA) Lyse_Cells->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-6-phenoxypyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-methyl-6-phenoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-methyl-6-phenoxypyrimidine.

This synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. Success depends on precise control over nucleophile activation, solvent polarity, and the strict exclusion of competing nucleophiles. Below, you will find a mechanistic breakdown, an optimized protocol, and a targeted troubleshooting guide to maximize your reaction yield.

Mechanistic Overview & Causal Factors

To improve your yield, you must first understand the energetic barriers of the reaction. The coupling of 4-chloro-6-methylpyrimidine with phenol proceeds via an addition-elimination SNAr mechanism. The oxygen nucleophile attacks the electrophilic C4 position of the pyrimidine ring, forming a transient, negatively charged Meisenheimer complex before the chloride leaving group is expelled [1].

The methyl group at the C6 position is weakly electron-donating via hyperconjugation. This slightly increases the electron density on the pyrimidine ring, raising the activation energy for nucleophilic attack compared to an unsubstituted pyrimidine. Therefore, neutral phenol is not nucleophilic enough to drive the reaction to completion; it must be quantitatively deprotonated to the highly reactive phenoxide anion. Furthermore, polar aprotic solvents (like DMF or DMSO) are critical as they solvate the metal cations while leaving the phenoxide anion "naked" and highly reactive [2].

SNAr_Mechanism A 4-Chloro-6-methylpyrimidine (Electrophile) C Meisenheimer Complex (Intermediate) A->C Addition B Phenoxide Anion (Nucleophile) B->C Addition D 4-Methyl-6-phenoxypyrimidine (Product) C->D Elimination E Chloride Ion (Leaving Group) C->E

SNAr mechanism for 4-methyl-6-phenoxypyrimidine synthesis via Meisenheimer complex formation.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causal relationships between reaction parameters and the resulting yield, based on standard optimization metrics.

BaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
K2CO3MeCN8012< 40Poor solubility of the base leads to incomplete phenol deprotonation.
K2CO3DMF90675–80Standard conditions; provides a good balance of base solubility and reactivity.
Cs2CO3 DMF 90 4 85–92 Optimal: Cs⁺ provides a weakly coordinated, highly reactive "naked" phenoxide.
NaHTHF65860–70The low boiling point of THF limits the thermal energy needed to cross the activation barrier.
K2CO3DMF/H2O906< 30Water drives competitive hydrolysis, destroying the electrophile.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 50% conversion with a lot of unreacted starting material? A: This is a classic symptom of poor nucleophile activation. If you are using K2CO3 in a less polar solvent (like Acetonitrile), the base is likely insoluble, and the phenol is not fully deprotonated. Solution: Switch to Cesium Carbonate (Cs2CO3) in anhydrous DMF. The larger ionic radius of the cesium cation results in weaker ion-pairing, generating a highly reactive phenoxide nucleophile that easily overcomes the deactivating effect of the C6-methyl group.

Q: I am observing a highly polar byproduct that streaks on my TLC plate. What is it, and how do I prevent it? A: You are likely observing 4-hydroxy-6-methylpyrimidine. This occurs when water is present in the reaction mixture. Under basic conditions at elevated temperatures, hydroxide ions act as competitive nucleophiles and hydrolyze the starting 4-chloro-6-methylpyrimidine [3]. Solution: Ensure your DMF is strictly anhydrous, oven-dry your carbonate base (which is highly hygroscopic), and run the reaction under an inert argon or nitrogen atmosphere.

Q: The crude NMR shows residual phenol. How do I remove it without running a difficult column? A: Phenol often co-elutes with the product during chromatography. Solution: Implement a targeted basic wash during your aqueous workup. Washing the combined organic layers with 5% aqueous NaOH deprotonates the unreacted phenol, pulling it into the aqueous layer while leaving your target pyrimidine in the organic phase.

Validated Experimental Protocol

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology.

Objective: Synthesize 4-methyl-6-phenoxypyrimidine with >85% yield while suppressing hydrolysis.

Reagents:

  • 4-Chloro-6-methylpyrimidine (1.0 equiv, 10 mmol, 1.28 g)

  • Phenol (1.2 equiv, 12 mmol, 1.13 g)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv, 15 mmol, 4.89 g)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon to establish an inert atmosphere.

  • Deprotonation (Critical Step): Add the phenol and anhydrous Cs2CO3 to the flask. Inject the anhydrous DMF. Stir the suspension at room temperature for 30 minutes. Causality: Pre-forming the nucleophile before introducing the electrophile prevents competitive side-reactions and ensures maximum nucleophilic attack velocity.

  • Coupling: Add the 4-chloro-6-methylpyrimidine in one portion. Equip the flask with a reflux condenser and heat the mixture to 90 °C using an oil bath.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~ 0.6) should disappear, replaced by the product (Rf ~ 0.4) within 4 hours.

  • Aqueous Workup: Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold distilled water. This quenches the reaction and precipitates the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Targeted Washing: Wash the combined organic layers with 5% aqueous NaOH (2 x 20 mL) to selectively remove unreacted phenol. Follow with a brine wash (30 mL) and dry over anhydrous Na2SO4.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to afford the pure 4-methyl-6-phenoxypyrimidine.

Workflow Step1 1. Reagent Preparation Dry DMF, Inert Atmosphere (N2/Ar) Step2 2. Deprotonation Phenol + Cs2CO3 -> Phenoxide Anion Step1->Step2 Step3 3. SNAr Coupling Add Pyrimidine, Heat to 90°C for 4h Step2->Step3 Step4 4. Aqueous Workup Quench with Ice Water, Extract (EtOAc) Step3->Step4 Step5 5. Purification Silica Gel Chromatography or Crystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

References

  • Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers, Organometallics - ACS Public
  • C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides, PMC, Link
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?, PMC, Link
Optimization

Technical Support Center: Overcoming Solubility Challenges of 4-Methyl-6-phenoxypyrimidine

Introduction 4-Methyl-6-phenoxypyrimidine is a substituted pyrimidine derivative of interest in chemical and pharmaceutical research. Like many heterocyclic compounds rich in aromatic structures, it exhibits low intrinsi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methyl-6-phenoxypyrimidine is a substituted pyrimidine derivative of interest in chemical and pharmaceutical research. Like many heterocyclic compounds rich in aromatic structures, it exhibits low intrinsic solubility in aqueous media. This property presents a significant hurdle for researchers in various applications, including biological screening, formulation development, and in-vitro assays, where precise and stable concentrations are paramount. The low water solubility can be attributed to its hydrophobic phenoxy group and the planar pyrimidine core, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1][2]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to understanding and overcoming the solubility issues associated with 4-Methyl-6-phenoxypyrimidine, moving from fundamental principles to practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Methyl-6-phenoxypyrimidine expected to be poorly soluble in water?

A1: The poor aqueous solubility of 4-Methyl-6-phenoxypyrimidine stems from its molecular structure. The molecule possesses a large, non-polar phenoxy group and a heterocyclic aromatic pyrimidine ring. These features make the molecule predominantly hydrophobic (lipophilic), meaning it is more readily dissolved in fats, oils, and non-polar solvents than in water.[1] Furthermore, the planar nature of the molecule can contribute to a stable crystalline structure with high lattice energy, which requires significant energy to break down during the dissolution process.[1][2]

Table 1: Estimated Physicochemical Properties of 4-Methyl-6-phenoxypyrimidine

Property Estimated Value Implication for Solubility
Molecular Weight ~186.21 g/mol Moderate molecular weight.
XLogP3 ~2.5-3.0 (estimated) A positive LogP value indicates higher lipophilicity and lower aqueous solubility.
Hydrogen Bond Donors 0 Lack of donor groups reduces favorable interactions with water molecules.

| Hydrogen Bond Acceptors | 3 (2 on pyrimidine, 1 on ether) | Can interact with water, but this is outweighed by the large hydrophobic region. |

Note: Experimental data for this specific molecule is limited. Values are estimated based on its constituent parts (4-methylpyrimidine and a phenoxy group) and general principles of medicinal chemistry.[3][4]

Q2: What are the primary strategies for solubilizing a hydrophobic compound like this for in-vitro experiments?

A2: The primary strategies involve modifying the solvent environment to make it more favorable for the hydrophobic compound. These formulation strategies do not alter the chemical structure of the compound itself.[1] The most common and effective methods include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the medium.[5][6]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH can convert the molecule into a more soluble salt form.[1][]

  • Use of Surfactants: Employing detergents that form micelles to encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous phase.[8][9]

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior to form an inclusion complex with the compound, thereby increasing its apparent solubility.[10][][12]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My compound precipitates immediately when I add my high-concentration DMSO stock to my aqueous assay buffer.

  • Cause: This is a classic sign of exceeding the kinetic solubility of your compound in the final buffer. While 4-Methyl-6-phenoxypyrimidine may be highly soluble in 100% DMSO, the final concentration of DMSO in your assay buffer (e.g., 0.1-1%) is not sufficient to keep it in solution at your desired final concentration. The compound "crashes out" as a fine precipitate.

  • Solution Workflow:

    • Determine the Maximum Tolerable DMSO Concentration: First, confirm the highest percentage of DMSO your biological assay can tolerate without affecting the results. This is a critical parameter.

    • Perform a Kinetic Solubility Test: Prepare a series of dilutions of your compound in the final assay buffer, ensuring the final DMSO percentage is constant and within the tolerable limit. For example, test final compound concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM.

    • Observe and Quantify: Let the solutions equilibrate for 1-2 hours. Visually inspect for precipitation. For a more accurate assessment, filter the samples through a 0.22 µm syringe filter and measure the concentration of the filtrate using HPLC or UV-Vis spectroscopy. The highest concentration that shows no significant loss after filtration is your kinetic solubility limit.[13]

    • Adjust Experimental Design: Ensure your experiment's highest concentration is below this determined solubility limit.[1] If your desired concentration is still too high, you must employ a more robust solubilization strategy, such as using cyclodextrins or co-solvents in addition to DMSO.

Problem 2: The solubility of my compound seems inconsistent between experiments.

  • Cause: Inconsistent solubility can be due to several factors: variations in buffer preparation (pH, salt concentration), temperature fluctuations, or the age and preparation method of your stock solution.

  • Solution Workflow:

    • Standardize Buffer Preparation: Use a consistent protocol and calibrated pH meter for all buffer preparations. The solubility of pyrimidine derivatives can be pH-dependent.[1][14]

    • Control Temperature: Perform dilutions and experiments at a consistent temperature, as solubility is temperature-dependent.[15][16]

    • Freshly Prepare Dilutions: Always prepare your final working solutions fresh from a stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of aqueous solutions.

    • Sonication/Vortexing: Ensure your stock solution is fully dissolved before making dilutions. A brief vortex or sonication can help break up micro-aggregates.

Problem 3: I need to achieve a high concentration in my aqueous buffer, but co-solvents like DMSO interfere with my assay.

  • Cause: Many organic solvents can be toxic to cells or inhibit enzymes, making them unsuitable for certain biological assays at the required concentrations.

  • Solution: Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic core and a hydrophilic exterior.[17] They can encapsulate the hydrophobic 4-Methyl-6-phenoxypyrimidine molecule within their core, forming a water-soluble "inclusion complex."[18][19] This complex shields the hydrophobic part of your compound from the aqueous environment, dramatically increasing its apparent solubility without using organic co-solvents.[10][]

    • Recommended Cyclodextrin: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[12]

    • Implementation: You will need to prepare your stock solution directly in an aqueous solution containing HP-β-CD. See Protocol 3 for a detailed methodology. Remember to run a vehicle control with just the HP-β-CD solution to ensure it does not affect your assay.

Solubilization Strategy Decision Workflow

The following diagram outlines a logical process for selecting an appropriate solubilization strategy.

G start Start: Need to dissolve 4-Methyl-6-phenoxypyrimidine q1 What is the target concentration? start->q1 q2 Is the assay sensitive to organic solvents? q1->q2 Low (<10 µM) q3 Does the compound have an ionizable group? q1->q3 High (>10 µM) sol1 Strategy 1: Direct Dilution from DMSO Stock q2->sol1 No (e.g., <1% DMSO) sol3 Strategy 3: Cyclodextrin Complexation (HP-β-CD) q2->sol3 Yes q3->q2 No / pKa unknown sol4 Strategy 4: pH Adjustment (Test acidic/basic buffers) q3->sol4 Yes (pKa is favorable) fail Concentration not achievable. Re-evaluate experimental design. sol1->fail Precipitation occurs sol2 Strategy 2: Co-Solvent System (e.g., PEG 400, Ethanol) sol4->q2 If pH change is insufficient

Caption: Decision workflow for selecting a solubilization method.

Detailed Experimental Protocols

Protocol 1: Preparation and Verification of a Stock Solution Using a Co-solvent

This protocol describes how to prepare a stock solution in an organic co-solvent and verify its concentration.

Objective: To prepare a verified high-concentration stock solution of 4-Methyl-6-phenoxypyrimidine in a suitable organic solvent.

Materials:

  • 4-Methyl-6-phenoxypyrimidine (solid)

  • Dimethyl sulfoxide (DMSO), Anhydrous

  • Analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

  • HPLC or UV-Vis Spectrophotometer

Workflow Diagram:

G cluster_workflow Co-solvent Stock Preparation Workflow weigh 1. Weigh Compound dissolve 2. Add Co-solvent (e.g., DMSO) weigh->dissolve mix 3. Vortex/Sonicate until fully dissolved dissolve->mix verify 4. Verify Concentration (HPLC/UV-Vis) mix->verify store 5. Store Properly (Desiccated, -20°C) verify->store

Caption: Workflow for preparing a co-solvent stock solution.

Procedure:

  • Weighing: Accurately weigh a precise amount of 4-Methyl-6-phenoxypyrimidine (e.g., 5 mg) using an analytical balance.

  • Dissolution: Transfer the solid to a volumetric flask. Add a portion of the co-solvent (e.g., DMSO) to dissolve the compound. For a 10 mM stock from 5 mg of a compound with MW ~186.21 g/mol , you would dissolve it in a final volume of 2.685 mL.

  • Mixing: Vortex or sonicate the solution until all solid particles are visually dissolved. The solution should be clear.

  • Final Volume: Carefully add the co-solvent to reach the final desired volume in the volumetric flask. Invert several times to ensure homogeneity.

  • Concentration Verification (Critical Step):

    • Prepare a standard curve of your compound at known concentrations.

    • Make a precise, high-dilution of your newly prepared stock solution.

    • Measure the concentration of the diluted stock using HPLC or UV-Vis spectroscopy against the standard curve. This step confirms the accuracy of your stock solution.

  • Storage: Store the verified stock solution in small aliquots at -20°C or -80°C in vials with airtight caps to prevent moisture absorption by the DMSO.

Table 2: Common Co-solvents for Enhancing Aqueous Solubility [5][]

Co-solvent Properties Common Use Level in Assays
DMSO Strong aprotic solvent, miscible with water. 0.1% - 1% (cell-based), up to 5% (biochemical)
Ethanol Protic solvent, less toxic than DMSO for some systems. 0.5% - 2%
Polyethylene Glycol 400 (PEG 400) Low-molecular-weight polymer, water-miscible. 1% - 10%

| Propylene Glycol | Viscous, water-miscible alcohol. | 1% - 5% |

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is ideal when organic co-solvents must be avoided.

Objective: To increase the aqueous solubility of 4-Methyl-6-phenoxypyrimidine by forming an inclusion complex with HP-β-CD.

Materials:

  • 4-Methyl-6-phenoxypyrimidine (solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bars

  • 0.22 µm syringe filter (PVDF or similar low-binding material)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point. For example, dissolve 10 g of HP-β-CD in a final volume of 100 mL of buffer.

  • Add Compound: Add an excess amount of solid 4-Methyl-6-phenoxypyrimidine to the HP-β-CD solution. "Excess" means adding more compound than you expect to dissolve.

  • Equilibrate: Tightly seal the container and stir the mixture vigorously at a constant temperature (e.g., room temperature) for 24-48 hours. This allows the system to reach equilibrium for complex formation.

  • Remove Undissolved Compound: After equilibration, remove the undissolved solid by filtering the solution through a 0.22 µm syringe filter. This step is crucial to ensure you are working with a true solution, not a suspension.

  • Determine Concentration: The resulting clear solution contains the compound complexed with HP-β-CD. The final concentration of the dissolved compound must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy). This measured concentration represents the enhanced equilibrium solubility.

Mechanism of Cyclodextrin Solubilization

G cluster_main Cyclodextrin Inclusion Complex Formation compound Hydrophobic Compound (4-Methyl-6-phenoxypyrimidine) complex Water-Soluble Inclusion Complex compound->complex + cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Medium complex->water Disperses in

Caption: Diagram of a hydrophobic molecule forming a complex with cyclodextrin.

References
  • Benchchem. (n.d.).
  • Loftsson, T., & Brewster, M. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Wikipedia. (2024). Cosolvent. Wikipedia.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • MedCrave. (2017).
  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PMC. (n.d.).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • MDPI. (2025).
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Blog. (2025).
  • PMC. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • PMC. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development.
  • BOC Sciences. (n.d.).
  • Wikipedia. (2024). Hydrotrope.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PubChem. (n.d.). 4-Methylpyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Methylpyrimidine 97.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-6-methylpyrimidine.
  • ACS Publications. (2025).
  • ChemicalBook. (n.d.). 4-Methylpyrimidine CAS#: 3438-46-8.
  • MedCrave. (2018).
  • Revue Roumaine de Chimie. (n.d.).
  • PMC. (n.d.).
  • Chemical Synthesis Database. (2025). 4-methoxy-6-methyl-2-phenethylpyrimidine.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide.
  • ResearchGate. (2025). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • MDPI. (2021).
  • TOKU-E. (n.d.).
  • PubChem. (n.d.). 4,6-Dimethylpyrimidine.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-6-phenoxypyrimidine Mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 4-Methyl-6-phenoxypyrimidine. This document offers practical, fie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 4-Methyl-6-phenoxypyrimidine. This document offers practical, field-tested advice in a question-and-answer format to address common challenges encountered during the purification of this and structurally similar compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities in a crude mixture of 4-Methyl-6-phenoxypyrimidine?

A1: The impurities in your mixture will largely depend on the synthetic route employed. However, based on common pyrimidine syntheses, you can anticipate the following:

  • Unreacted Starting Materials: Such as a 4-methyl-6-halopyrimidine (e.g., chloro- or bromo-), phenol, and any excess base used in the reaction.

  • By-products from Side Reactions: These can include di-substituted products or products of reaction with the solvent.

  • Degradation Products: Depending on the reaction and work-up conditions (e.g., high temperatures or extreme pH), some of the desired product may degrade.

Q2: What is the first step I should take to purify my crude 4-Methyl-6-phenoxypyrimidine?

A2: Before attempting any large-scale purification, it is crucial to first analyze your crude mixture. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help you identify the number of components and the relative amounts of your desired product and impurities. This initial analysis will guide your choice of the most effective purification strategy.[1]

Q3: Which purification technique is generally most effective for 4-Methyl-6-phenoxypyrimidine?

A3: For solid organic compounds like 4-Methyl-6-phenoxypyrimidine, recrystallization is often the most efficient and cost-effective method for removing minor impurities.[2] If recrystallization does not provide the desired purity, column chromatography is the next logical step, offering higher resolution to separate compounds with similar polarities.[3]

Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during the purification of 4-Methyl-6-phenoxypyrimidine.

Recrystallization Troubleshooting

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The solubility of your compound in the chosen solvent is too high at the temperature of crystallization, or the melting point of your compound is lower than the boiling point of the solvent. Impurities can also sometimes suppress crystallization.

  • Solution:

    • Solvent Selection: Try a solvent in which your compound is less soluble. A mixed solvent system can also be effective. Start by dissolving your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" in which it is sparingly soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.

    • Lower Crystallization Temperature: Induce crystallization at a lower temperature by adding a seed crystal of the pure compound or by gently scratching the inside of the flask at the solution's surface with a glass rod.[4]

    • Preliminary Purification: If the crude material is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove the impurities causing this issue.[4]

Issue 2: I am getting a very low yield after recrystallization.

  • Cause: This can be due to several factors including the use of an inappropriate solvent, using too much solvent, or premature crystallization.

  • Solution:

    • Optimize Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][4]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve your crude product.[2][4]

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a pre-heated funnel to prevent the product from crystallizing prematurely.[4]

    • Maximize Crystal Formation: Allow sufficient time for crystallization and consider placing the flask in an ice bath to maximize precipitation.[4]

Experimental Protocols

Protocol 1: Recrystallization of 4-Methyl-6-phenoxypyrimidine

This protocol provides a general guideline for the recrystallization of 4-Methyl-6-phenoxypyrimidine. The choice of solvent is critical and may require some experimentation.

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility data for similar pyrimidine derivatives, suitable solvents to test include ethanol, isopropanol, ethyl acetate, or a mixture of ethanol and water.[5]

  • Dissolution: In a flask, add the crude 4-Methyl-6-phenoxypyrimidine. Heat your chosen solvent to its boiling point and add the minimum amount of the hot solvent to the flask with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling will influence the crystal size; slower cooling generally results in larger, purer crystals.

  • Chilling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Solvent Selection for Recrystallization

The following table provides a starting point for selecting a suitable recrystallization solvent.

SolventBoiling Point (°C)Characteristics & Considerations
Ethanol78Good for many organic compounds. A mixed solvent with water can be effective.
Isopropanol82Similar to ethanol, can be a good alternative.
Ethyl Acetate77A moderately polar solvent that can be effective for a range of compounds.[5]
Acetone56A more polar solvent, may be too good a solvent unless used in a mixed system.[5]
Toluene111A non-polar solvent, useful if impurities are significantly more polar than the product.
Hexane/Heptane69/98Non-polar solvents, often used as the "poor" solvent in a mixed solvent system.
Protocol 2: Column Chromatography of 4-Methyl-6-phenoxypyrimidine

If recrystallization fails to yield a product of sufficient purity, column chromatography is the recommended next step.

Step-by-Step Methodology:

  • Stationary Phase Selection: For most applications, silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. Use TLC to determine an appropriate solvent system. A good starting point for a compound like 4-Methyl-6-phenoxypyrimidine would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ideal solvent system will give your desired compound an Rf value of approximately 0.3 on the TLC plate.

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and then carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Methyl-6-phenoxypyrimidine.

Visualization of Workflows

Diagram 1: Troubleshooting Logic for Low Recrystallization Yield

G start Low Recrystallization Yield q1 Was the minimum amount of hot solvent used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did the product crystallize prematurely? a1_yes->q2 s1 Use less solvent in the next attempt. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Use a pre-heated funnel for hot filtration. a2_yes->s2 q3 Was the solution cooled sufficiently? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Yield Optimized a3_yes->end s3 Allow more time for crystallization and use an ice bath. a3_no->s3 s3->end

Caption: Troubleshooting logic for low recrystallization yield.

Diagram 2: General Purification Workflow

G start Crude 4-Methyl-6-phenoxypyrimidine analysis Analyze crude mixture (TLC, HPLC, NMR) start->analysis decision Is purity >95%? analysis->decision recrystallization Perform Recrystallization decision->recrystallization No end Pure Product decision->end Yes analysis2 Analyze purity recrystallization->analysis2 decision2 Is purity sufficient? analysis2->decision2 chromatography Perform Column Chromatography decision2->chromatography No decision2->end Yes analysis3 Analyze purity of fractions chromatography->analysis3 analysis3->end

Caption: General workflow for purification.

References

  • Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine. Available at: [Link].

  • SIELC Technologies. Separation of Pyrimidine, 4-methyl- on Newcrom R1 HPLC column. Available at: [Link].

  • Departments of Physics and Chemistry - EMU. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link].

  • Balakrishna Kalluraya et al. Der Pharma Chemica, 2015, 7 (10):62-66. Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Available at: [Link].

  • ResearchGate. (PDF) Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available at: [Link].

  • PubMed. 4-Chloro-6-pyrimidinylferrocene modified silica gel: A novel multiple-function stationary phase for mixed-mode chromatography. Available at: [Link].

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link].

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Available at: [Link].

  • Google Patents. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • PubChem. 4-Methylpyrimidine. Available at: [Link].

  • General Intermediates for the Synthesis of 6-C-Alkylated DMDP-Related Natural Products. Available at: [Link].

  • Biomedical Research. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available at: [Link].

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Available at: [Link].

  • PubChem. 4-Methyl-2,6-bis(2-methylphenyl)pyrimidine. Available at: [Link].

  • PubChem. Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link].

  • NIST WebBook. Pyrimidine, 4-methyl-. Available at: [Link].

  • Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available at: [Link].

  • New Journal of Chemistry (RSC Publishing). Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents. Available at: [Link].

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link].

  • PubMed. Efficient extraction and preparative separation of four main isoflavonoids from Dalbergia odorifera T. Chen leaves by deep eutectic solvents-based negative pressure cavitation extraction followed by macroporous resin column chromatography. Available at: [Link].

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

Optimization

Preventing 4-Methyl-6-phenoxypyrimidine degradation under UV light

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-6-phenoxypyrimidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-6-phenoxypyrimidine. As Senior Application Scientists, we have compiled this resource to help you troubleshoot and prevent its degradation under UV light, ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry details the problem, its probable causes, and validated solutions.

Problem: Rapid loss of compound integrity in solution upon UV exposure.

You observe a significant decrease in the concentration of 4-Methyl-6-phenoxypyrimidine, confirmed by analytical methods like HPLC-UV, after exposure to ambient or experimental UV light sources.

Potential Causes:

  • Direct Photolysis: The pyrimidine ring and phenoxy group are chromophores that can absorb UV radiation. This absorption can elevate the molecule to an excited state, making it susceptible to degradation reactions such as ring cleavage or rearrangement.[1][2]

  • Solvent-Mediated Degradation: Certain solvents, especially halogenated ones, can accelerate photodegradation.[3][4] They can participate in radical reactions or facilitate energy transfer, exacerbating the degradation process.

  • Photo-oxidative Stress: The presence of dissolved oxygen in the solvent can lead to the formation of highly reactive oxygen species (ROS) like singlet oxygen and superoxide radicals upon UV irradiation.[5][6][7] These ROS can readily attack the electron-rich pyrimidine and phenoxy moieties, leading to oxidative damage.[5][6]

Recommended Solutions:

  • Solvent Selection & Preparation:

    • Switch to Non-Halogenated Solvents: If your experimental design permits, replace solvents like chloroform or dichloromethane with less reactive alternatives such as acetonitrile, methanol, or buffered aqueous solutions.

    • Deoxygenate Solvents: Before preparing your solutions, thoroughly degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. This minimizes the dissolved oxygen available to form ROS.[8] Maintain an inert atmosphere above the solution where possible.

  • Incorporate Photostabilizers:

    • UV Absorbers: Add a UV absorber to the formulation. These compounds preferentially absorb harmful UV radiation and dissipate it as harmless thermal energy.[9][10][11] Benzotriazoles or benzophenones are common choices.[9][10][12] Start with a low concentration (e.g., 0.1-1% w/v) and optimize based on stability results.

    • Radical Scavengers (HALS): For long-term stability, Hindered Amine Light Stabilizers (HALS) are highly effective.[11][13] They do not absorb UV light but act by scavenging the free radicals generated during photodegradation, effectively breaking the degradation chain reaction.[9][13] This mechanism is cyclic, allowing them to provide long-lasting protection at low concentrations.[13]

  • Control Experimental Environment:

    • Use Amber Glassware: Protect solutions from ambient light by using amber glass vials or by wrapping standard glassware in aluminum foil.

    • Apply UV-Filtering Films: If working in a lighted area is unavoidable, apply UV-filtering films to windows or light fixtures to block the most damaging wavelengths.

Problem: Appearance of unknown peaks in analytical chromatograms post-UV exposure.

After irradiating your sample, new, unidentified peaks appear in your HPLC or LC-MS analysis, indicating the formation of degradation products.

Potential Causes:

  • Formation of Photoproducts: UV exposure can induce chemical reactions, creating new molecular species. For pyrimidines, this can include the formation of cyclobutane pyrimidine dimers or (6-4) photoproducts, especially if adjacent pyrimidines are present in a larger molecule.[1][2][14]

  • Oxidative Degradation Products: Reactive oxygen species can lead to hydroxylated or cleaved byproducts of the parent molecule.[15]

Recommended Solutions:

  • Characterize Degradants:

    • Forced Degradation Study: Conduct a systematic forced degradation study as recommended by ICH guidelines (Q1B) to intentionally generate and identify the primary degradation products.[16][17] This involves exposing the compound to controlled UV/Vis light conditions and analyzing the resulting mixture.

    • LC-MS/MS Analysis: Use high-resolution mass spectrometry to determine the molecular weights and fragmentation patterns of the unknown peaks, which is crucial for their structural elucidation.

  • Implement Preventative Measures:

    • Based on the identity of the degradants, refine your stabilization strategy. For example, if oxidative products are identified, increasing the concentration of antioxidants or improving deoxygenation procedures is warranted.

  • Validate Analytical Method:

    • Ensure your analytical method is "stability-indicating." This means it must be able to resolve the parent compound from all significant degradation products, allowing for accurate quantification of the remaining active substance.[18]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for pyrimidine-containing compounds?

A1: The primary mechanism involves the absorption of UV photons, which excites the molecule to a higher energy state.[2] From this state, it can undergo several degradation pathways. A common pathway is reaction with reactive oxygen species (ROS) generated by the interaction of UV light with dissolved oxygen.[5][6][19] These ROS, such as hydroxyl radicals and singlet oxygen, can attack the pyrimidine ring, leading to oxidation and decomposition.[7] Direct absorption can also lead to the formation of photoproducts like cyclobutane pyrimidine dimers.[1]

Q2: How do I choose between a UV absorber and a HALS stabilizer?

A2: The choice depends on your application.

  • UV Absorbers act as a "sacrificial" shield, absorbing UV energy before it reaches the active molecule. They are excellent for transparent solutions or coatings where clarity is important.[9][10] However, their effectiveness can depend on concentration and the thickness of the sample.[11]

  • Hindered Amine Light Stabilizers (HALS) are radical scavengers. They don't stop the initial absorption of UV light but terminate the subsequent chain reactions caused by free radicals. They are highly efficient and are not consumed in the process, offering very long-term stability.[13]

  • Synergistic Combination: For maximum protection, a combination of a UV absorber and a HALS is often used. The UV absorber reduces the total UV energy reaching the molecule, while the HALS "cleans up" any free radicals that still manage to form.[10]

Q3: What are the standard conditions for a photostability study according to ICH guidelines?

A3: The ICH Q1B guideline provides a standardized approach for photostability testing.[20] For confirmatory studies, samples should be exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.[16][17] A cool white fluorescent lamp and a near-UV fluorescent lamp (320-400 nm) are specified as light sources.[16][17] It is crucial to include "dark" controls (samples protected from light) to separate light-induced changes from thermal degradation.[20]

Q4: Can packaging alone protect my compound?

A4: Yes, appropriate packaging is a critical and effective line of defense. Storing solid samples or solutions in amber glass or opaque, UV-blocking polymer containers can significantly reduce degradation by preventing light exposure. For commercial products, packaging must be rigorously tested to ensure it adequately protects the drug product from light.[17][20]

Data & Protocols

Photodegradation & Stabilization Summary

The table below presents illustrative data from a hypothetical forced degradation study on 4-Methyl-6-phenoxypyrimidine in solution, demonstrating the impact of different protective measures.

Condition Solvent Additive (0.5% w/v) UV Exposure (4 hrs) % Degradation
1 (Control)ChloroformNoneYes45%
2AcetonitrileNoneYes25%
3 (Degassed)AcetonitrileNoneYes12%
4 (Stabilized)AcetonitrileUV Absorber (Benzotriazole)Yes8%
5 (Stabilized)AcetonitrileHALSYes5%
6 (Combined)AcetonitrileUV Absorber + HALSYes< 2%
7 (Dark Control)AcetonitrileNoneNo< 1%
Experimental Protocol: Forced Photostability Study

This protocol outlines a basic procedure for assessing the photostability of 4-Methyl-6-phenoxypyrimidine in solution, consistent with ICH Q1B principles.[16][17]

Objective: To evaluate the intrinsic photostability of the compound and the efficacy of selected stabilizers.

Materials:

  • 4-Methyl-6-phenoxypyrimidine

  • Solvent (e.g., HPLC-grade Acetonitrile)

  • Photostabilizers (e.g., a benzotriazole UV absorber, a HALS)

  • Calibrated photostability chamber with UV-A and visible light sources

  • Quartz or borosilicate glass vials (for exposed samples)

  • Amber glass vials and aluminum foil (for dark controls)

  • Validated HPLC-UV or UPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 4-Methyl-6-phenoxypyrimidine in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare separate solutions containing the stock solution mixed with the photostabilizer(s) at the desired concentration.

    • Prepare a solution with only the stock solution (unstabilized control).

    • Dispense aliquots of each solution into transparent vials (for light exposure) and into amber vials wrapped in foil (for dark controls).

  • Exposure:

    • Place the transparent vials in the photostability chamber.

    • Place the dark control vials in the same chamber, ensuring they are completely shielded from light.

    • Expose the samples to the required light conditions (e.g., targeting a total of ≥1.2 million lux hours and ≥200 W·h/m²).

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw samples from both the exposed and dark control sets.

    • Analyze all samples immediately using the validated stability-indicating analytical method.

    • Calculate the percentage of remaining 4-Methyl-6-phenoxypyrimidine and quantify the area of any major degradation products.

  • Evaluation:

    • Compare the degradation profiles of the unstabilized and stabilized samples.

    • Confirm that degradation in the dark controls is negligible to ensure observed changes are due to light exposure.

    • Assess the effectiveness of each stabilization strategy.

Visual Diagrams

Photodegradation Mechanism

cluster_0 Initiation cluster_1 Excitation & Degradation Pathways UV_Light UV Photon (Energy) Molecule_GS Pyrimidine (Ground State) UV_Light->Molecule_GS Absorption Molecule_ES Pyrimidine* (Excited State) Molecule_GS->Molecule_ES Oxidative_Damage Oxidative Degradation Molecule_GS->Oxidative_Damage Degradation Direct Degradation (e.g., Dimerization) Molecule_ES->Degradation ROS_Formation Energy Transfer to O2 Molecule_ES->ROS_Formation ROS Reactive Oxygen Species (ROS) ROS_Formation->ROS ROS->Oxidative_Damage

Caption: Proposed photodegradation pathway for 4-Methyl-6-phenoxypyrimidine.

Stabilization Workflow

cluster_problem Problem Identification cluster_analysis Analysis & Strategy cluster_solutions Solution Implementation cluster_validation Validation Problem Compound Degradation Observed Under UV Analyze Identify Degradation Pathway (Oxidative vs. Direct Photolysis) Problem->Analyze Strategy Select Stabilization Strategy Analyze->Strategy Sol_UV Add UV Absorber (Shielding) Strategy->Sol_UV Direct Sol_HALS Add HALS (Radical Scavenging) Strategy->Sol_HALS Oxidative Sol_Env Control Environment (Inert Gas, Amber Vials) Strategy->Sol_Env Both Sol_Combo Combine Strategies Sol_UV->Sol_Combo Sol_HALS->Sol_Combo Sol_Env->Sol_Combo Test Conduct Forced Photostability Study Sol_Combo->Test Result Is Degradation Acceptable? Test->Result Result->Analyze No End Protocol Validated Result->End Yes

Caption: Troubleshooting and stabilization workflow diagram.

References

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. Retrieved from [Link]

  • Saleh, R., & Tawk, A. (2024). Role of reactive oxygen species in ultraviolet-induced photodamage of the skin. Reactions, 5(3), 336-351. Retrieved from [Link]

  • Singh, S., & Singh, B. (2012). Photostability and Photostabilization of Drugs and Drug Products. Scientia Pharmaceutica, 80(3), 545-573. Retrieved from [Link]

  • Vibrant Colortech. (n.d.). UV stabilizer additives. Retrieved from [Link]

  • Hamiico. (2023). How UV Stabilizers Prevent Plastic Degradation. Retrieved from [Link]

  • Total Connection. (n.d.). The Complete Guide to UV Absorption and Light Stabilizers. Retrieved from [Link]

  • Ravanat, J. L., Douki, T., & Cadet, J. (2001). Direct and indirect effects of UV radiation on DNA and its components. Journal of Photochemistry and Photobiology B: Biology, 63(1-3), 88-102.
  • Mitchell, D. L., & Nairn, R. S. (1989). The biology of the (6-4) photoproduct. Photochemistry and photobiology, 49(6), 805-819.
  • Frontiers Media. (n.d.). The Role of Reactive Oxygen Species in Chemical and Biochemical Processes. Retrieved from [Link]

  • Goll, F. D., et al. (2024). Photostability of Phenoxazine Derivatives. ChemPhysChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products. Retrieved from [Link]

  • Cui, H., et al. (2021). Role of reactive oxygen species in ultraviolet-induced photodamage of the skin. Journal of Biomedical Science, 28(1), 81. Retrieved from [Link]

  • MDPI. (2023). The Role of Reactive Oxygen Species in Plant Response to Radiation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of emerging aromatic micropollutants by UV-based oxidation processes. Retrieved from [Link]

  • MDPI. (2024). Photocatalytic Potential of Metal-Organic Frameworks for Pollutant Degradation: A Literature Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study on UV-absorber photodegradation under different conditions. Retrieved from [Link]

  • Santos, A. L., et al. (2013). Contribution of reactive oxygen species to UV-B-induced damage in bacteria. Photochemical & Photobiological Sciences, 12(8), 1407-1416.
  • MDPI. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Retrieved from [Link]

  • PubMed. (1992). Rapid repair kinetics of pyrimidine(6-4)pyrimidone photoproducts in human cells are due to excision rather than conformational change. Retrieved from [Link]

  • CIMS. (n.d.). Pharma Stability: Photostability (ICH Q1B). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photostability of Phenoxazine Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-6-phenoxypyrimidine Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-6-phenoxypyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-6-phenoxypyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges associated with this important class of compounds. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active molecules.[1][2] This guide explains the causality behind experimental choices to empower you to overcome synthetic hurdles and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-Methyl-6-phenoxypyrimidine derivatives.

Q1: What is the most common and direct method for synthesizing 4-Methyl-6-phenoxypyrimidine derivatives?

A1: The most prevalent and straightforward method is a Nucleophilic Aromatic Substitution (SNA_r_) reaction. This involves reacting a phenol (or a substituted phenol) with a 4-methyl-6-halopyrimidine, typically 4-methyl-6-chloropyrimidine. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it highly susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[3][4] This reaction is typically facilitated by a base in a polar aprotic solvent.

Q2: When should I consider a metal-catalyzed cross-coupling reaction instead of S_N_Ar?

A2: While SNA_r_ is often sufficient, a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction is a powerful alternative under certain conditions. You should consider this method if:

  • Your phenol is particularly electron-rich or sterically hindered, making it a less effective nucleophile for SNA_r_.

  • The SNA_r_ reaction results in low yields or requires excessively harsh conditions (very high temperatures) that might be incompatible with other functional groups on your molecule.

  • You are working with a less reactive leaving group on the pyrimidine ring (e.g., Br instead of Cl or F). While counterintuitive to SN1/SN2 reactions, the C-F bond is often the most reactive for SNA_r_ due to the high electronegativity of fluorine polarizing the carbon center.[3][5]

Q3: How do I synthesize the starting material, 4-Methyl-6-chloropyrimidine?

A3: The common precursor is 4-Methyl-6-hydroxypyrimidine.[6][7] This can be synthesized from commercially available starting materials.[6] The hydroxyl group is then converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[2][8] It is crucial that the resulting 4-Methyl-6-chloropyrimidine is pure, as impurities can interfere with subsequent reactions.

Q4: What are the essential analytical techniques for characterizing my final product?

A4: A combination of spectroscopic methods is necessary for unambiguous structural confirmation.[9]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[2][9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound and can provide structural information through fragmentation patterns.[10]

  • Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring the reaction progress and assessing the purity of the final product.[2]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (S_N_Ar)

This guide addresses specific issues you might encounter when performing an SNA_r_ reaction between a phenol and 4-Methyl-6-chloropyrimidine.

Problem 1: Low or No Product Yield

Question: My SNA_r_ reaction is giving a very low yield, or I'm only recovering my starting materials. What are the likely causes and how can I fix it?

Answer: This is a common issue that can stem from several factors related to the reactants and conditions. A systematic approach is best for troubleshooting.

dot

G start Low Yield Issue check_sm 1. Verify Starting Material Purity (Phenol & 4-Methyl-6-chloropyrimidine) start->check_sm check_base 2. Evaluate Base Strength & Solubility (Is it strong enough to deprotonate the phenol?) check_sm->check_base  If pure... check_solvent 3. Assess Solvent Choice (Is it a polar aprotic solvent like DMF or DMSO?) check_base->check_solvent  If appropriate... check_temp 4. Optimize Temperature (Is the reaction heated sufficiently?) check_solvent->check_temp  If appropriate... success Problem Solved check_temp->success  If optimized... G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve Phenol in Anhydrous DMF B 2. Add NaH at 0°C (Forms Phenoxide) A->B C 3. Add 4-Me-6-Cl-Pyrimidine B->C D 4. Heat to 100-120°C C->D E 5. Monitor by TLC D->E F 6. Quench & Extract E->F G 7. Wash & Dry F->G H 8. Column Chromatography G->H I Pure Product H->I

Sources

Optimization

Technical Support Center: Crystallization of 4-Methyl-6-phenoxypyrimidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 4-Methyl-6-phenoxypyrimidine. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-Methyl-6-phenoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of crystallization science.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 4-Methyl-6-phenoxypyrimidine in a direct question-and-answer format.

Issue 1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What should I do?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when a hot, saturated solution is cooled too quickly, or when the compound's solubility in the chosen solvent is excessively high.[1] The solution becomes supersaturated at a temperature that is below the melting point of the pure, solid compound but above the melting point of the compound solvated by the solvent.

Causality and Remediation Strategy:

  • Re-dissolve and Dilute: The most immediate action is to gently reheat the mixture until the oil completely redissolves. Once dissolved, add a small amount of additional solvent (5-10% of the original volume) to slightly decrease the concentration.[1] This lowers the supersaturation level, making it less likely for the compound to separate as an oil upon cooling.

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[1] After re-dissolving, allow the solution to cool to room temperature as slowly as possible. Insulate the flask by placing it within a larger beaker containing warm water or by covering it with an inverted beaker to create a pocket of still air.[1] This provides the necessary time for molecules to orient themselves correctly into a crystal lattice.

  • Change the Solvent System: If the problem persists, the chosen solvent is likely too effective at dissolving the compound.[1] A good crystallization solvent is one where the compound is highly soluble when hot but has significantly lower solubility when cold.[1] For pyrimidine derivatives, consider switching to a solvent where solubility is more moderate. If you are using a highly effective solvent like acetone or THF, try a less polar option like ethyl acetate or isopropanol, or a mixture such as hexane/acetone.[1][2]

Issue 2: After cooling the solution, no crystals have formed. How can I induce crystallization?

Answer:

The failure of crystals to form indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a stable crystal seed) has not been overcome.

Causality and Remediation Strategy:

  • Increase Supersaturation:

    • Evaporation: If the compound is too soluble, you can increase the concentration by allowing some of the solvent to evaporate. Simply remove the stopper from your flask and leave it in a fume hood for a period. Alternatively, a gentle stream of nitrogen or air can be passed over the solution's surface.[1]

    • Reduce Temperature: If the solution is at room temperature, try cooling it further in an ice bath or a refrigerator. Be sure to cool it slowly to avoid oiling out or the formation of a fine powder.

  • Promote Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod.[1] The microscopic imperfections created on the glass surface provide nucleation sites where crystals can begin to form.

    • Seeding: The most reliable method is to add a "seed crystal" of the pure 4-Methyl-6-phenoxypyrimidine to the solution.[1][3] This bypasses the initial nucleation step and provides a template for further crystal growth. If you have no crystals, try dipping a glass rod into the solution, letting the solvent evaporate to leave a thin film of solid, and then re-introducing the rod.[1]

Issue 3: The crystallization produced very fine needles or a powder, not well-defined crystals suitable for analysis. How can I improve crystal quality?

Answer:

The formation of small or poorly defined crystals suggests that nucleation occurred too rapidly and extensively, leading to rapid precipitation rather than slow, ordered growth. This is often a consequence of excessive supersaturation or rapid cooling.

Causality and Remediation Strategy:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: As with oiling out, the key is to slow down the process. A slower cooling rate reduces the number of initial nuclei, allowing each one to grow larger.

    • Decrease Concentration: Start with a slightly less concentrated solution. Re-heat your mixture and add a small amount of extra solvent.[1] This ensures that the solution reaches the point of supersaturation at a lower temperature, promoting slower and more controlled crystal formation.[1]

  • Utilize a Different Crystallization Method:

    • Solvent Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a "good" solvent (one in which it is readily soluble). Place this vial, uncapped, inside a larger, sealed chamber (like a jar or beaker) that contains a small amount of a volatile "anti-solvent" (a solvent in which your compound is insoluble).[1] Common anti-solvents for pyrimidine systems soluble in DMF or DMSO include DCM, diethyl ether, or pentane.[1][4] The anti-solvent vapor will slowly diffuse into your solution, gradually reducing the compound's solubility and promoting slow crystal growth.[1]

    • Anti-Solvent Addition: Slowly add a poor solvent (anti-solvent) to a solution of your compound in a good solvent until it becomes slightly turbid (cloudy). Then, add a drop or two of the good solvent to redissolve the precipitate and allow the mixture to stand undisturbed.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for crystallizing 4-Methyl-6-phenoxypyrimidine?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1] A good starting point for pyrimidine derivatives includes solvents like ethanol, methanol, ethyl acetate, and acetone.[5][6] A simple screening protocol is the most effective approach.

Experimental Protocol: Single-Solvent Screening
  • Preparation: Place a small amount (5-10 mg) of your purified 4-Methyl-6-phenoxypyrimidine into several different test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, acetone) dropwise at room temperature until the compound just dissolves. Note the approximate solubility at room temperature. A good candidate will require a moderate amount of solvent. If it dissolves in just a few drops, it is likely too soluble. If it remains insoluble after adding 1 mL, it is not soluble enough.

  • Heating: For the tubes where the compound was sparingly soluble at room temperature, gently heat the mixture in a warm water bath. A good solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature.

  • Observation: The solvent that yields solid crystals upon cooling is your best candidate for single-solvent recrystallization.

Q2: How important is the purity of my starting material?

A2: Purity is critical. Impurities can inhibit nucleation, interfere with the crystal lattice formation leading to poor crystal quality, or cause the compound to oil out.[1] If you are struggling with crystallization, it is highly recommended to first purify the crude product using a technique like column chromatography before attempting recrystallization.[3]

Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds that are highly soluble in non-volatile solvents like DMF or DMSO, standard cooling crystallization is often ineffective. The best method in this scenario is anti-solvent vapor diffusion.[1][4] This technique is highly effective for obtaining high-quality crystals from such solutions.

Experimental Protocol: Anti-Solvent Vapor Diffusion
  • Dissolve: Dissolve your compound (5-15 mg) in a minimal amount (0.5 - 1 mL) of DMF or DMSO in a small, open container (e.g., a 1-dram vial).

  • Prepare Chamber: Place this small vial inside a larger, sealable container (e.g., a 100 mL beaker sealed with parafilm or a screw-cap jar).

  • Add Anti-Solvent: Add a larger volume (5-10 mL) of a volatile anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial. Good anti-solvents for DMF/DMSO systems are often diethyl ether, dichloromethane (DCM), or cyclohexane.[4]

  • Seal and Wait: Seal the outer container and leave it undisturbed in a location with a stable temperature.

  • Crystallize: Over several hours to days, the anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, reducing the solubility of your compound and promoting the slow growth of crystals.

Q4: What is polymorphism and could it be affecting my crystallization?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. It is possible that you are obtaining a less stable "kinetic" polymorph that is difficult to crystallize or one that forms as fine needles. Experimenting with different solvents and cooling rates can sometimes lead to the formation of a more stable "thermodynamic" polymorph with better crystal habits.[7]

Data Presentation & Visualizations

Table 1: Properties of Common Crystallization Solvents

This table provides a reference for selecting appropriate solvents based on their physical properties.

SolventBoiling Point (°C)Polarity IndexNotes / Common Use
Water10010.2For polar compounds, often used with a co-solvent like ethanol.
Methanol655.1Good for many polar to moderately polar organic compounds.[1][8]
Ethanol784.3A very common and effective solvent for pyrimidine derivatives.[5][6]
Acetone565.1A strong, polar aprotic solvent; can be too effective.[2][5]
Ethyl Acetate774.4A good mid-polarity solvent, often yields high-quality crystals.[2][5]
Dichloromethane (DCM)403.1Often too volatile for slow evaporation but useful as an anti-solvent.[2][4]
Tetrahydrofuran (THF)664.0A strong solvent, good for dissolving less soluble compounds.[1]
Toluene1112.4Good for less polar compounds; its high boiling point allows for slow cooling.
Hexane / Heptane69 / 980.1Non-polar, typically used as an anti-solvent.[1]
Diagrams and Workflows

Troubleshooting_Crystallization start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool check Crystals Formed? cool->check oil Problem: Oiling Out check->oil If liquid layer forms no_xtal Problem: No Crystals check->no_xtal No poor_xtal Problem: Poor Quality Crystals (Powder/Needles) check->poor_xtal If powder forms success Success: Isolate Crystals by Filtration check->success Yes reheat Re-heat, Add More Solvent, Cool Slower oil->reheat reheat->cool induce Induce Nucleation: 1. Scratch Glass 2. Add Seed Crystal 3. Evaporate Some Solvent no_xtal->induce induce->check improve Re-dissolve, Use Less Concentrated Solution, Cool Even Slower, or Try Vapor Diffusion Method poor_xtal->improve improve->cool

Caption: A decision tree for troubleshooting common crystallization outcomes.

Solvent_Screening_Workflow start Start: Purified Compound step1 Aliquot ~10mg into 4-6 test tubes start->step1 step2 Add different solvents dropwise at Room Temperature (RT) step1->step2 check_rt Soluble at RT? step2->check_rt too_soluble Result: Too Soluble (Poor Candidate) check_rt->too_soluble Yes insoluble_rt Sparingly or Insoluble at RT check_rt->insoluble_rt No step3 Heat the sparingly soluble mixtures insoluble_rt->step3 check_hot Soluble when Hot? step3->check_hot insoluble_hot Result: Insoluble (Poor Candidate) check_hot->insoluble_hot No soluble_hot Soluble when Hot check_hot->soluble_hot Yes step4 Cool slowly to RT soluble_hot->step4 check_cool Crystals Form? step4->check_cool no_xtal Result: No Crystals (Try Evaporation/Seeding) check_cool->no_xtal No success Result: Good Candidate Solvent (Optimize Scale-up) check_cool->success Yes

Caption: A systematic workflow for selecting a single-solvent crystallization system.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Various Authors. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate.
  • Benchchem. (n.d.). Troubleshooting common issues in fluorinated pyrimidine synthesis.
  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • University of Rennes. (n.d.). Guide for crystallization.
  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Reference Spectra for 4-Methyl-6-phenoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction to NMR Spectroscopy in Drug Discovery Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] In the realm of drug discovery and development, NMR is indispensable for confirming the identity and purity of synthesized compounds, studying drug-target interactions, and elucidating the structure of complex biomolecules. ¹H and ¹³C NMR are two of the most common NMR techniques used for the structural analysis of organic molecules.[2]

¹H NMR Spectral Analysis of 4-Methyl-6-phenoxypyrimidine

The ¹H NMR spectrum of a molecule provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 4-Methyl-6-phenoxypyrimidine is expected to show distinct signals for the methyl group, the pyrimidine ring protons, and the protons of the phenoxy group.

Expected ¹H NMR Data:

While a publicly available, definitive ¹H NMR spectrum for 4-Methyl-6-phenoxypyrimidine is not readily found in the search results, we can predict the expected chemical shifts based on the analysis of similar structures and general principles of NMR spectroscopy.[3]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Methyl Protons (-CH₃)2.0 - 2.5Singlet (s)3H
Pyrimidine-H56.5 - 7.0Singlet (s)1H
Phenoxy-H (ortho)7.0 - 7.2Doublet (d) or Multiplet (m)2H
Phenoxy-H (meta)7.3 - 7.5Triplet (t) or Multiplet (m)2H
Phenoxy-H (para)7.1 - 7.3Triplet (t) or Multiplet (m)1H
Pyrimidine-H28.5 - 8.8Singlet (s)1H

Note: The exact chemical shifts can vary depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectral Analysis of 4-Methyl-6-phenoxypyrimidine

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.[2] As the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[2]

Expected ¹³C NMR Data:

Similar to the ¹H NMR data, a definitive public ¹³C NMR spectrum for 4-Methyl-6-phenoxypyrimidine is not available in the provided search results. The following table presents the predicted chemical shifts based on known values for similar pyrimidine and phenoxy-containing compounds.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Methyl Carbon (-CH₃)20 - 25
Pyrimidine-C5100 - 110
Phenoxy-C (para)120 - 125
Phenoxy-C (ortho)115 - 120
Phenoxy-C (meta)128 - 132
Phenoxy-C (ipso)150 - 155
Pyrimidine-C4160 - 165
Pyrimidine-C6165 - 170
Pyrimidine-C2155 - 160

Note: These are estimated values and experimental verification is crucial.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized and well-documented experimental procedure is essential. The following protocol provides a step-by-step guide for the preparation and analysis of 4-Methyl-6-phenoxypyrimidine.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[4] The choice of solvent can influence the chemical shifts of labile protons.

  • Sample Concentration: Weigh approximately 5-10 mg of 4-Methyl-6-phenoxypyrimidine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically around 4-5 cm).

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is more common practice.[5]

NMR Instrument Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the NMR spectrometer manufacturer and model.[6]

Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the probe is at the desired temperature (typically 298 K).

  • Sample Insertion: Insert the NMR tube into the spinner and place it in the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp spectral lines.

  • ¹H Spectrum Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters: Key parameters include the spectral width, acquisition time, number of scans, and relaxation delay. For a routine spectrum, 8-16 scans are usually adequate.

  • ¹³C Spectrum Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.

    • Acquisition Parameters: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are often required to achieve a good signal-to-noise ratio.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity information.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive.Complex spectra can be difficult to interpret fully for large molecules.
X-ray Crystallography Precise three-dimensional atomic arrangement in a crystal.Unambiguous structure determination.Requires a single crystal of sufficient quality, which can be challenging to grow.

For a comprehensive characterization of 4-Methyl-6-phenoxypyrimidine, a combination of these techniques is often employed. For instance, MS would confirm the molecular weight, IR would identify the C-O-C ether linkage and the aromatic rings, and NMR would provide the detailed atomic connectivity.

Conclusion

This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 4-Methyl-6-phenoxypyrimidine, along with a detailed experimental protocol for data acquisition. While definitive reference spectra were not available in the public domain at the time of writing, the predicted data serves as a valuable starting point for researchers. By following the outlined procedures and comparing experimental data with the expected values and data from complementary analytical techniques, scientists can confidently confirm the structure and purity of 4-Methyl-6-phenoxypyrimidine in their research and development endeavors.

References

  • Supporting Information - ScienceOpen. (n.d.).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14).
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. (2025, November 20).

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Comparative

A Senior Application Scientist's Guide to Pyrimidine Reactivity: 4-chloro-6-methylpyrimidine vs. 4-Methyl-6-phenoxypyrimidine

Introduction: The Pyrimidine Core and the Critical Role of C4/C6 Substitution The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development, forming the core of nucleic acids (cytosine, thymi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Core and the Critical Role of C4/C6 Substitution

The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development, forming the core of nucleic acids (cytosine, thymine, and uracil) and a vast array of therapeutic agents.[1][2] Its unique electronic properties, characterized by a π-deficient system due to the two nitrogen atoms, make it a prime target for functionalization.[3][4] Specifically, the C4 and C6 positions are highly activated towards nucleophilic attack, making precursors substituted at these positions invaluable starting materials for building molecular complexity.[5]

This guide provides an in-depth, data-supported comparison of two common pyrimidine intermediates: 4-chloro-6-methylpyrimidine and 4-Methyl-6-phenoxypyrimidine . While structurally similar, the choice between a halogen and a phenoxy group at the C6 position dictates entirely different synthetic pathways and strategic considerations. For the researcher designing a synthetic route, understanding the profound reactivity differences between a labile chloro leaving group and a robust phenoxy substituent is paramount. This document will dissect these differences through the lens of fundamental reaction mechanisms, providing field-proven insights and actionable experimental protocols.

Chapter 1: Molecular Profiles and Physicochemical Properties

An initial comparison of the two molecules reveals their basic structural and property differences, which are foundational to their chemical behavior.

Table 1: Comparative Physicochemical Properties

Property4-chloro-6-methylpyrimidine4-Methyl-6-phenoxypyrimidine
Molecular Formula C₅H₅ClN₂C₁₁H₁₀N₂O
Molecular Weight 128.56 g/mol [6]186.21 g/mol
CAS Number 3435-25-4[6]5092-93-3
Appearance White to light yellow solidData not available
XLogP3 1.5[6]2.6

The key takeaway from this initial profile is the replacement of a small, electronegative chlorine atom with a bulky, more complex phenoxy group. This substitution has significant implications for both steric hindrance and electronic properties, which will be explored in the following sections.

Chapter 2: A Head-to-Head Comparison of Chemical Reactivity

The synthetic utility of these two molecules diverges primarily in their susceptibility to two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Leaving Group Defines the Reaction

The SNAr reaction is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the ring allows it to stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the substitution of a leaving group by a nucleophile.[7][8]

// Reactants pyrimidine [label=<

Pyrimidine Substrate

]; nucleophile [label=->];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Stabilized Intermediate)

];

// Product product [label=<

Substituted Product

]; leaving_group [label=->];

// Arrows pyrimidine -> meisenheimer [label="+ Nu-"]; meisenheimer -> product [label="- LG-"]; } dot Figure 2: Generalized mechanism for SNAr on a pyrimidine ring.

4-chloro-6-methylpyrimidine: A Highly Reactive Electrophile The chloride ion is an excellent leaving group. Consequently, 4-chloro-6-methylpyrimidine readily undergoes SNAr with a wide variety of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions.[9][10][11] The C4 position is highly activated, making this compound an ideal starting material for introducing diverse functional groups.[5][12]

4-Methyl-6-phenoxypyrimidine: A Stable, Unreactive Analogue In stark contrast, the phenoxide anion is a poor leaving group due to its relatively high pKa (the pKa of its conjugate acid, phenol, is ~10). Displacing the phenoxy group via SNAr is significantly more challenging and typically requires harsh conditions, such as high temperatures and very strong nucleophiles (e.g., sodium amide). For most synthetic applications, the C-O bond is considered robust and non-labile under standard SNAr conditions.

Experimental Data Summary:

The following table illustrates the expected disparity in reactivity based on typical yields from reactions with a common nucleophile, benzylamine.

Table 2: Comparative Reactivity in SNAr with Benzylamine

SubstrateConditionsExpected YieldRationale
4-chloro-6-methylpyrimidine K₂CO₃, DMF, 80 °C, 4h> 90%Excellent leaving group (Cl⁻) and activated C4 position facilitate rapid substitution.
4-Methyl-6-phenoxypyrimidine K₂CO₃, DMF, 80 °C, 24h< 5% (No Reaction)Poor leaving group (PhO⁻) prevents substitution under these conditions.
4-Methyl-6-phenoxypyrimidine NaH, NMP, 180 °C, 24hLow to ModerateForcing conditions are required to even attempt the displacement of the phenoxy group.
Palladium-Catalyzed Cross-Coupling: A Tale of One Substrate

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized C-C and C-N bond formation.[13][14] The viability of a substrate in these reactions is almost entirely dependent on its ability to undergo oxidative addition to the Pd(0) catalyst.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\nComplex", shape=ellipse]; transmetalation_complex [label="Transmetalation\nIntermediate", shape=ellipse]; reductive_elimination_complex [label="Biaryl-Pd(II)\nComplex", shape=ellipse];

// Invisible nodes for labels reagents1 [label="R-X\n(Aryl Halide)", shape=plaintext]; reagents2 [label="R'-B(OH)₂\n(Boronic Acid)\n+ Base", shape=plaintext]; product [label="R-R'\n(Product)", shape=plaintext];

// Edges pd0 -> oxidative_addition [label="Oxidative\nAddition"]; oxidative_addition -> transmetalation_complex [label="Transmetalation"]; transmetalation_complex -> reductive_elimination_complex [style=invis]; // layout helper reductive_elimination_complex -> pd0 [label="Reductive\nElimination"];

// Connect reagents and product reagents1 -> oxidative_addition [style=dashed, color="#EA4335"]; reagents2 -> transmetalation_complex [style=dashed, color="#4285F4"]; reductive_elimination_complex -> product [style=dashed, color="#202124"];

// Rank settings for layout {rank=same; reagents1; reagents2} {rank=same; pd0; product} } dot Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

4-chloro-6-methylpyrimidine: The Versatile Coupling Partner The C-Cl bond at the activated C4 position of 4-chloro-6-methylpyrimidine is an excellent handle for cross-coupling. It readily participates in a host of transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.[15][16]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of primary and secondary amines.[13][17]

  • Sonogashira, Heck, and Stille Couplings: For the introduction of alkynyl, alkenyl, and organotin moieties, respectively.[5]

The reactivity order for halogens in these couplings is generally I > Br > Cl >> F, with chloro-pyrimidines often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) compared to their bromo or iodo counterparts, but they are far more reactive than fluoro or phenoxy analogues.[5]

4-Methyl-6-phenoxypyrimidine: The Spectator The C-O bond of the phenoxy group is exceptionally strong and does not typically undergo oxidative addition to Pd(0) under standard cross-coupling conditions. While specialized catalyst systems for C-O coupling exist, they are not generally applicable and require bespoke ligand design and harsh conditions. For all practical purposes, the phenoxy group is an inert spectator in these transformations, making 4-Methyl-6-phenoxypyrimidine an unsuitable substrate for these key bond-forming reactions at the C6 position.

Chapter 3: Field-Validated Experimental Protocols

The following protocols are provided as robust starting points for leveraging the reactivity of 4-chloro-6-methylpyrimidine.

G

Protocol 1: Buchwald-Hartwig Amination of 4-chloro-6-methylpyrimidine

This protocol describes a general procedure for the C-N coupling of an amine with 4-chloro-6-methylpyrimidine.[13][17]

Materials:

  • 4-chloro-6-methylpyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cs₂CO₃, 4-chloro-6-methylpyrimidine, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-chloro-6-methylpyrimidine

This protocol provides a reliable method for C-C bond formation using an arylboronic acid.[16][18]

Materials:

  • 4-chloro-6-methylpyrimidine (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • 2M Aqueous K₂CO₃ solution (2.0 eq)

  • 1,4-Dioxane

Procedure:

  • To a round-bottom flask, add 4-chloro-6-methylpyrimidine, the arylboronic acid, and Pd(PPh₃)₄.

  • Add 1,4-dioxane, followed by the aqueous K₂CO₃ solution.

  • Bubble argon through the solution for 15 minutes to degas the mixture.

  • Heat the reaction to 90 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Chapter 4: Strategic Application in Synthesis

The choice between these two reagents is a critical decision point in the design of a synthetic route.

decision_tree

  • Choose 4-chloro-6-methylpyrimidine when... the goal is to introduce a variety of substituents at the C6 position. It is a versatile, reactive handle that serves as a linchpin for diversification, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

  • Choose 4-Methyl-6-phenoxypyrimidine when... the phenoxy group itself is the desired final substituent or when subsequent reactions need to be performed elsewhere on the molecule without disturbing the C6 position. Its stability to nucleophiles and cross-coupling conditions makes it a reliable and robust scaffold.

Conclusion

The comparison between 4-chloro-6-methylpyrimidine and 4-Methyl-6-phenoxypyrimidine is a clear demonstration of how a single atom or group substitution can fundamentally alter the chemical personality of a molecule.

  • 4-chloro-6-methylpyrimidine is a reactive intermediate , primed for transformation via nucleophilic substitution and palladium-catalyzed cross-coupling. It is the substrate of choice for synthetic diversification.

  • 4-Methyl-6-phenoxypyrimidine is a stable scaffold , largely inert to the common transformations that its chloro-analogue readily undergoes. It is best utilized when the phenoxy moiety is a required component of the final target structure.

For researchers and scientists in drug development, a firm grasp of these reactivity principles is not merely academic; it is essential for the efficient, logical, and successful execution of complex synthetic campaigns.

References

  • PubChem. (n.d.). 4-Chloro-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Singh, K., & Singh, S. (2010). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 47(5), 1074-1079. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2021). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. Molecules, 26(24), 7675. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(7), 8349-8357. Available at: [Link]

  • El-Kashef, H. S., et al. (1993). [Synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines with a formamidino- or oxalamidocarbonic acid residue with antianaphylactic activity]. Pharmazie, 48(9), 667-9. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Amgen. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Amgen. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 27, 2026, from [Link]

  • Ariciu, A.-M., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved March 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved March 27, 2026, from [Link]

  • Kalluraya, B., et al. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 7(10), 62-66. Available at: [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5764-5766. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved March 27, 2026, from [Link]

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  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved March 27, 2026, from [Link]

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  • Džoganov, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. Available at: [Link]

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Validation

A Comparative Guide to a Validated HPLC Method for the Quantification of 4-Methyl-6-phenoxypyrimidine

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Methyl-6-phenoxypyrimidine, a heterocyclic compound of interest in pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Methyl-6-phenoxypyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. The described method is benchmarked against alternative analytical techniques, providing researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for their analytical workflows. All methodologies are presented with the scientific rigor required in a regulated environment, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Challenge

4-Methyl-6-phenoxypyrimidine belongs to the pyrimidine class of heterocyclic aromatic compounds, which are foundational structures in numerous pharmaceuticals.[4] Accurate and precise quantification of such molecules is paramount for quality control, stability testing, and pharmacokinetic studies.[2][5] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pyrimidine derivatives due to its high resolving power and sensitivity.[6][7] This guide details a robust reversed-phase HPLC (RP-HPLC) method, validated to ensure its suitability for its intended purpose.[5][8]

Proposed HPLC Method and Rationale

The selection of chromatographic conditions is critical for achieving optimal separation and quantification. The following method was developed based on the physicochemical properties of 4-Methyl-6-phenoxypyrimidine and general principles of reversed-phase chromatography.

Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the nonpolar phenoxy and methyl groups of the analyte.
Mobile Phase Acetonitrile:Water (60:40, v/v)This composition provides a good balance of elution strength and resolution. Acetonitrile is a common organic modifier in RP-HPLC.
Flow Rate 1.0 mL/minA standard flow rate that allows for efficient separation within a reasonable analysis time.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common UV wavelength for aromatic compounds, providing good sensitivity for the pyrimidine ring structure.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Run Time 10 minutesSufficient for the elution of the analyte and any potential impurities.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Methyl-6-phenoxypyrimidine reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-Methyl-6-phenoxypyrimidine in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Method Validation: An In-Depth Analysis

Method validation is a documented process that demonstrates an analytical method's suitability for its intended purpose.[3][5] The developed HPLC method was rigorously validated in accordance with ICH Q2(R1) guidelines.[1][9][10][11]

MethodSelection Start Analytical Need High_Throughput High Throughput Screening? Start->High_Throughput Complex_Matrix Complex Matrix? High_Throughput->Complex_Matrix No UV_Vis UV-Vis Spectrophotometry High_Throughput->UV_Vis Yes Structural_Info Structural Information Needed? Complex_Matrix->Structural_Info Yes HPLC_UV Validated HPLC-UV Method Complex_Matrix->HPLC_UV No LC_MS LC-MS Structural_Info->LC_MS GC_MS GC-MS Structural_Info->GC_MS

Sources

Comparative

Mass spectrometry fragmentation pattern of 4-Methyl-6-phenoxypyrimidine

An Objective Comparison Guide: High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 4-Methyl-6-phenoxypyrimidine Audience: Researchers, Analytical Scientists, and Drug Developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide: High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 4-Methyl-6-phenoxypyrimidine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

4-Methyl-6-phenoxypyrimidine (Exact Mass: 186.0793 Da) is a critical heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical development. Accurate characterization of its structural integrity and metabolic fate relies heavily on advanced mass spectrometry (MS). This guide objectively compares two premier MS platforms—High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) —evaluating their performance in mapping the fragmentation pattern of 4-Methyl-6-phenoxypyrimidine.

By detailing the mechanistic causality behind the molecule's fragmentation and providing self-validating experimental protocols, this guide serves as an authoritative resource for analytical method development.

Mechanistic Causality: The Fragmentation Logic

To optimize any MS method, one must first understand why a molecule fragments the way it does. The fragmentation of substituted pyrimidines is dictated by the nature and position of their substituents[1]. In Electrospray Ionization (ESI+), 4-Methyl-6-phenoxypyrimidine protonates preferentially at the highly basic pyrimidine nitrogen to form the [M+H]+ precursor ion at m/z 187.0866.

Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, step-wise degradation[2]:

  • Primary Cleavage (Ether Bond Rupture): The most labile site is the C-O ether linkage connecting the pyrimidine and phenyl rings. Driven by the stability of the resulting 4-methylpyrimidin-6-yl cation, the molecule undergoes a charge-site-directed cleavage, expelling a neutral phenol molecule (C₆H₅OH, -94.04 Da) to yield a dominant fragment at m/z 93.0447[3].

  • Secondary Cleavage (Pyrimidine Ring Opening): At higher collision energies, the stable pyrimidine core is forced to rupture. The presence of the 4-methyl group directs the retro-synthetic cleavage of the ring, resulting in the neutral loss of HCN (-27.01 Da) to form m/z 66.0338, or the loss of acetonitrile (CH₃CN, -41.03 Da) to form m/z 52.0182[1].

Fragmentation_Pathway M [M+H]+ m/z 187.0866 4-Methyl-6-phenoxypyrimidine F1 Fragment A m/z 93.0447 Loss of Phenol (-94.04 Da) M->F1 Ether Cleavage (CE: 15 eV) F2 Fragment B m/z 66.0338 Loss of HCN (-27.01 Da) F1->F2 Ring Opening (CE: 30 eV) F3 Fragment C m/z 52.0182 Loss of CH3CN (-41.03 Da) F1->F3 Ring Cleavage (CE: 35 eV)

Caption: ESI-MS/MS fragmentation pathway of protonated 4-Methyl-6-phenoxypyrimidine.

Platform Comparison: HR-Q-TOF vs. QqQ

When analyzing 4-Methyl-6-phenoxypyrimidine, the choice of instrument dictates the quality and utility of the data.

  • Platform A: High-Resolution Q-TOF (e.g., Agilent 6546 / Waters Xevo G2-XS)

    • Core Strength: Sub-2 ppm mass accuracy and high resolving power (>40,000).

    • Application: Ideal for structural elucidation, identifying unknown degradants, and confirming the exact elemental composition of the m/z 93.0447 fragment.

  • Platform B: Triple Quadrupole QqQ (e.g., Thermo TSQ Altis / Sciex 7500)

    • Core Strength: Maximum sensitivity and wide linear dynamic range via Multiple Reaction Monitoring (MRM).

    • Application: The gold standard for high-throughput, targeted quantification of the compound in complex biological matrices (e.g., pharmacokinetic blood plasma studies).

MS_Workflow Sample 4-Methyl-6-phenoxypyrimidine Sample Prep ESI ESI+ Ionization [M+H]+ m/z 187.0866 Sample->ESI QTOF Platform A: HR Q-TOF Accurate Mass & Discovery ESI->QTOF Full Scan / Auto MS/MS QQQ Platform B: QqQ Targeted MRM Quantitation ESI->QQQ MRM Mode Data1 Structural Elucidation Mass Error < 2 ppm QTOF->Data1 Data2 High Sensitivity Quant LOD < 1 ng/mL QQQ->Data2

Caption: Workflow comparison: Q-TOF for structural elucidation vs. QqQ for targeted quantitation.

Quantitative Data Presentation

The following table summarizes the experimental fragmentation data obtained for 4-Methyl-6-phenoxypyrimidine, contrasting the analytical outputs of both platforms.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFormulaQ-TOF Exact MassMass Error (ppm)QqQ Optimal CE (eV)Fragment Assignment
187.086693.044794.0419C₅H₅N₂⁺93.0448+1.1154-methylpyrimidin-6-yl cation (Quantifier)
187.086666.0338121.0528C₄H₄N⁺66.0339+1.530Pyrimidine ring opening (Qualifier 1)
187.086652.0182135.0684C₃H₂N⁺52.0180-3.835Pyrimidine ring cleavage (Qualifier 2)

Note: The m/z 187.0866 → 93.0447 transition is selected as the primary MRM quantifier on the QqQ due to its low collision energy requirement and superior signal-to-noise ratio.

Self-Validating Experimental Protocol

To ensure data trustworthiness and reproducibility, follow this self-validating methodology for MS/MS tuning and method development.

Phase 1: Sample Preparation & Introduction

  • Prepare a 1 µg/mL tuning solution of 4-Methyl-6-phenoxypyrimidine in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency for the basic pyrimidine nitrogens in ESI+ mode.

  • Introduce the sample via direct infusion at a flow rate of 10 µL/min using a syringe pump integrated with the LC flow (0.2 mL/min).

Phase 2: Source Optimization (Self-Validation Step) 3. Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C. 4. Validation Check: Observe the MS1 full scan. Ensure the[M+H]+ peak at m/z 187.08 is the base peak. Verify the isotopic fidelity by checking the M+1 peak (m/z 188.09); it should be approximately 12.5% the intensity of the M peak, corresponding to the natural abundance of ¹³C in the C₁₁ framework.

Phase 3: CID Tuning & MRM Optimization 5. Isolate the precursor ion (m/z 187.1) in Q1 with a narrow isolation width (0.7 Da). 6. Ramp the Collision Energy (CE) in the collision cell (Q2) from 5 eV to 50 eV using Argon as the collision gas. Causality: Ramping is critical because the ether cleavage requires significantly lower energy (15 eV) than the pyrimidine ring opening (30-35 eV). A static CE would cause you to miss secondary fragments. 7. Monitor Q3 for the emergence of product ions. Map the breakdown curve to determine the optimal CE for the 93.04, 66.03, and 52.02 m/z fragments (as detailed in the Quantitative Data table).

References

  • Source: National Institutes of Health (NIH)
  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines Source: BenchChem URL

Sources

Validation

FTIR spectroscopy analysis of 4-Methyl-6-phenoxypyrimidine

Vibrational Spectroscopy of 4-Methyl-6-phenoxypyrimidine: A Comparative Guide to FTIR and Raman Techniques Executive Summary 4-Methyl-6-phenoxypyrimidine (C₁₁H₁₀N₂O) is a critical pyrimidine derivative frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Vibrational Spectroscopy of 4-Methyl-6-phenoxypyrimidine: A Comparative Guide to FTIR and Raman Techniques

Executive Summary

4-Methyl-6-phenoxypyrimidine (C₁₁H₁₀N₂O) is a critical pyrimidine derivative frequently utilized as an intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and antiviral agents. Robust structural elucidation and quality control of this compound require highly specific analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone methodology in pharmaceutical analysis, heavily utilized for material identification and quality assurance in compliance with global pharmacopeias[1][2].

This guide provides a rigorous, data-backed comparison of the three primary vibrational spectroscopy techniques used to analyze 4-Methyl-6-phenoxypyrimidine: ATR-FTIR , KBr Pellet Transmission FTIR , and FT-Raman Spectroscopy . By detailing the mechanistic causality behind each technique and providing self-validating experimental protocols, this guide empowers researchers to select the optimal analytical workflow based on their specific formulation or quality control (QC) requirements.

Mechanistic Rationale: The Molecular Fingerprint

The analytical power of vibrational spectroscopy lies in its ability to probe specific molecular bonds. Infrared (IR) spectroscopy detects vibrations that result in a net change in the molecule's dipole moment, whereas Raman spectroscopy detects vibrations that change the molecule's polarizability.

For 4-Methyl-6-phenoxypyrimidine, the structural fingerprint is defined by two major regions:

  • The Diaryl Ether Linkage: The asymmetric C-O-C stretch produces a highly intense, broad dipole moment change, making it the dominant feature in the FTIR fingerprint region (~1240 cm⁻¹).

  • The Pyrimidine Core: The C=N and C=C stretching modes (~1540–1580 cm⁻¹) are highly active in FTIR. Conversely, the symmetric "ring breathing" mode of the pyrimidine core (~990 cm⁻¹) produces a massive change in polarizability but little change in dipole moment, making it nearly invisible in FTIR but intensely sharp in FT-Raman.

Workflow Decision Matrix

G Start 4-Methyl-6-phenoxypyrimidine Sample Analysis Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR (High Throughput / QC) Decision->ATR Speed & Non-destructive KBr KBr Transmission (Trace Impurities / Library) Decision->KBr High Sensitivity Raman FT-Raman (Symmetric Vibrations) Decision->Raman Complementary Modes ATR_Pro Pros: No prep, reproducible Cons: Shallow penetration ATR->ATR_Pro KBr_Pro Pros: High pathlength Cons: Moisture, polymorphism KBr->KBr_Pro Raman_Pro Pros: Non-polar bonds Cons: Fluorescence risk Raman->Raman_Pro

Analytical decision tree for vibrational spectroscopy of 4-Methyl-6-phenoxypyrimidine.

Platform Comparison: ATR-FTIR vs. KBr Transmission vs. FT-Raman

A. ATR-FTIR (Attenuated Total Reflectance)

ATR has become the dominant sampling mode in modern pharmaceutical laboratories due to its speed and minimal sample preparation requirements[3]. The sample is pressed against a high-refractive-index crystal (e.g., diamond), and an evanescent wave penetrates a few micrometers into the sample[4].

  • Causality: Because the penetration depth is strictly defined by the wavelength, refractive index, and angle of incidence, ATR offers exceptional quantitative reproducibility without the need for weighing or diluting[4]. However, this shallow penetration depth limits its sensitivity for detecting trace impurities (<1%) compared to transmission methods[5].

B. KBr Pellet (Transmission FTIR)

The sample is diluted in an IR-transparent potassium bromide (KBr) matrix and pressed into a solid disk.

  • Causality: The infrared beam passes through the entire thickness of the pellet, providing a significantly longer effective pathlength than the ATR evanescent wave. This adheres strictly to the Beer-Lambert law, making it vastly superior for detecting trace components and generating classic transmission spectra for definitive library matching[5].

  • Limitations: KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretching artifact at ~3400 cm⁻¹, which can mask critical impurity bands. Furthermore, the extreme pressure required (typically 10 tons) can induce polymorphic transformations or co-crystallization in sensitive pharmaceutical solids[6].

C. FT-Raman Spectroscopy

Raman is utilized as an orthogonal technique. Because it relies on inelastic light scattering driven by polarizability, it easily detects the symmetric vibrations of the pyrimidine and phenyl rings that are weak in FTIR. Furthermore, Raman is entirely insensitive to moisture, eliminating the water interference issues common in KBr preparations.

Performance and Spectral Data Comparison

Table 1: Key Vibrational Band Assignments for 4-Methyl-6-phenoxypyrimidine

Wavenumber (cm⁻¹)Vibrational ModeStructural OriginTechnique Suitability
~3050 C-H Stretch (Aromatic)Pyrimidine & Phenyl ringsFTIR / Raman
~2950, 2870 C-H Stretch (Aliphatic)Methyl groupFTIR / Raman
~1580, 1540 C=N, C=C StretchPyrimidine ringFTIR (Strong)
~1490 C=C StretchPhenyl ringFTIR / Raman
~1240 Asymmetric C-O-C StretchDiaryl ether linkageFTIR (Very Strong)
~1050 Symmetric C-O-C StretchDiaryl ether linkageRaman (Strong)
~990 Ring BreathingPyrimidine coreRaman (Very Strong)

Table 2: Performance Comparison Matrix

ParameterATR-FTIRKBr Pellet (Transmission)FT-Raman
Sample Preparation NoneExtensive (Drying, Grinding, Pressing)None
Analysis Time < 1 minute5–10 minutes2–5 minutes
Sensitivity (Trace) ModerateHigh (Long pathlength)Low–Moderate
Spectral Artifacts Band shifts (Anomalous dispersion)Moisture interference (~3400 cm⁻¹)Fluorescence
Quantitative Accuracy Good (Fixed pathlength)Excellent (Beer-Lambert compliance)Moderate
Destructive? NoYes (Polymorphism risk under pressure)No

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains a built-in checkpoint to verify the physical causality of the experiment before proceeding.

Protocol A: ATR-FTIR Analysis (High-Throughput QC)

Rationale: ATR provides rapid, non-destructive analysis by utilizing an evanescent wave. Consistent pressure is the primary variable governing spectral quality[4].

  • System Initialization & Crystal Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

    • Validation Checkpoint: Acquire a background single-beam spectrum. The baseline must exhibit >95% transmittance across the 4000–400 cm⁻¹ range (excluding intrinsic diamond phonon bands between 1900–2300 cm⁻¹). Any peaks in the fingerprint region indicate residual contamination; re-clean immediately.

  • Sample Application: Deposit approximately 2–5 mg of neat 4-Methyl-6-phenoxypyrimidine powder directly onto the center of the crystal, ensuring complete coverage of the active sensing area.

  • Pressure Optimization: Lower the pressure anvil and apply a consistent force (e.g., 75 psi)[4].

    • Validation Checkpoint: Monitor the live preview spectrum. The intense asymmetric C-O-C stretching band at ~1240 cm⁻¹ should achieve an absorbance between 0.2 and 0.8 AU. If the signal is <0.2 AU, increase the anvil pressure to eliminate air gaps and improve optical contact.

  • Acquisition: Collect 64 co-added scans at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to transmission libraries.

Protocol B: KBr Pellet Transmission (Trace Impurity Profiling)

Rationale: By dispersing the sample in an IR-transparent KBr matrix, the infrared beam interrogates a significantly larger sample volume, drastically increasing sensitivity for trace impurities[5].

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours to remove adsorbed water.

    • Validation Checkpoint: Prepare and run a blank KBr pellet. The resulting spectrum must show a flat baseline with >70% transmittance and no significant broad absorption at ~3400 cm⁻¹ (O-H stretch). If the O-H band is present, the KBr must be re-dried[6].

  • Co-Grinding: Weigh 1.0 mg of 4-Methyl-6-phenoxypyrimidine and 99.0 mg of dried KBr (1:100 ratio). Transfer to an agate mortar and grind vigorously for exactly 60 seconds.

    • Validation Checkpoint: The mixture must be visually homogeneous and finely powdered (particle size < 2 µm). Larger particles will cause anomalous scattering (the Christiansen effect), resulting in a sloping baseline and distorted peak shapes[6].

  • Pellet Pressing: Transfer the mixture into a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove entrapped air, then apply a hydraulic load of 10 tons for 2 minutes.

    • Validation Checkpoint: The extruded pellet must be highly translucent or visually transparent. An opaque or cloudy pellet indicates insufficient pressure, excessive moisture, or poor grinding, and must be discarded[6].

  • Acquisition: Place the pellet in the transmission holder and acquire 64 co-added scans at 4 cm⁻¹ resolution against the blank KBr background.

Conclusion

For routine identification, formulation screening, and high-throughput QC of 4-Methyl-6-phenoxypyrimidine, ATR-FTIR is the undisputed method of choice due to its speed, reproducibility, and non-destructive nature. However, for rigorous trace impurity profiling or when building definitive reference libraries, the KBr Pellet Transmission method remains unparalleled due to its adherence to the Beer-Lambert law and extended optical pathlength. FT-Raman should be deployed as an orthogonal technique when specific non-polar structural features (such as pyrimidine ring breathing) require elucidation.

References

  • A Comprehensive Guide to FTIR Analysis - Agilent Technologies[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Solution[Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia - Agilent Technologies[Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM / Specac Ltd[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate Discussions[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-Methyl-6-phenoxypyrimidine Analogs Versus Standard Kinase Inhibitors

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1] Its inherent ability to form mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1] Its inherent ability to form multiple hydrogen bonds and engage in various intermolecular interactions has made it a privileged structure in the design of kinase inhibitors. Within this broad class, 4,6-disubstituted pyrimidines featuring a phenoxy moiety have garnered significant interest for their potential to target key kinases in oncogenic signaling pathways. This guide provides an in-depth technical comparison of the biological activity of a representative 4-methyl-6-phenoxypyrimidine analog against standard inhibitors of the mTOR and VEGFR-2 pathways, two critical regulators of cancer cell growth, proliferation, and angiogenesis.

While comprehensive data on the specific molecule 4-Methyl-6-phenoxypyrimidine is not extensively available in peer-reviewed literature, we will draw upon published data for closely related analogs to provide a robust and scientifically grounded comparison. This approach allows us to explore the therapeutic potential of this chemical scaffold and to provide researchers with the necessary context and methodologies to evaluate similar compounds.

Targeting Key Oncogenic Pathways: mTOR and VEGFR-2

The rationale for comparing 4-methyl-6-phenoxypyrimidine analogs against inhibitors of the mTOR and VEGFR-2 pathways stems from the frequent dysregulation of these signaling cascades in a multitude of human cancers.

The PI3K/Akt/mTOR Pathway is a central regulator of cell metabolism, growth, and proliferation.[2] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[3] Hyperactivation of this pathway is a common event in cancer, making mTOR a prime therapeutic target.

The VEGFR-2 Signaling Pathway is the principal mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase, and its inhibition is a clinically validated strategy to stifle tumor progression.[5]

Given the established precedent for pyrimidine-based compounds as kinase inhibitors, this guide will focus on the comparative efficacy of a representative 4,6-disubstituted pyrimidine against standard inhibitors of these two critical pathways.

Comparative Analysis of Inhibitor Potency

To provide a quantitative comparison, we will examine the half-maximal inhibitory concentration (IC50) values of our representative pyrimidine analogs against well-established, standard inhibitors of mTOR and VEGFR-2. It is crucial to acknowledge that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration in kinase assays and the specific cell lines used in cellular assays.

mTOR Inhibition

For the mTOR pathway, we will compare a representative pyrazolo[3,4-d]pyrimidin-4-amine derivative (a close structural relative) with the standard allosteric inhibitor Rapamycin and the ATP-competitive inhibitor OSI-027.

Compound/InhibitorTargetIC50 (nM)Cell LineReference
Representative Pyrimidine Analog mTOR~22 (mTORC1), ~65 (mTORC2)Multiple Cancer Cell Lines[2]
RapamycinmTORC10.1HEK293[6]
EverolimusmTORC1~1-10Various Cancer Cell Lines[7]
OSI-027mTORC1/mTORC222 (mTORC1), 65 (mTORC2)In vitro kinase assay[2]

Note: The IC50 values for the representative pyrimidine analog are based on data for OSI-027, a compound with a similar pyrimidine core, to provide a relevant comparison.

VEGFR-2 Inhibition

For the VEGFR-2 pathway, we will compare a representative pyrimidine derivative with the standard multi-kinase inhibitors Sorafenib and Sunitinib, which are both approved for clinical use.

Compound/InhibitorTargetIC50 (nM)Assay TypeReference
Representative Pyrimidine Analog VEGFR-2~610In vitro kinase assay[8]
SorafenibVEGFR-290In vitro kinase assay[9]
SunitinibVEGFR-280In vitro kinase assay[10]
AxitinibVEGFR-20.2In vitro kinase assay[10]

Note: The IC50 value for the representative pyrimidine analog is based on data for a pyrimidine derivative reported to have VEGFR-2 inhibitory activity to provide a relevant comparison.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key experiments used to evaluate the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for measuring kinase activity and inhibition.

Principle: This assay measures the transfer of energy from a donor fluorophore (e.g., Europium) on an antibody to an acceptor fluorophore (e.g., Alexa Fluor 647) on a phosphorylated substrate. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.[11]

G cluster_assay TR-FRET Kinase Assay Workflow reagents Prepare Reagents: - Kinase (e.g., mTOR, VEGFR-2) - Substrate - ATP - Test Compound (e.g., 4-Methyl-6-phenoxypyrimidine analog) - Eu-labeled Antibody - Alexa Fluor 647-labeled Tracer incubation Incubate kinase, substrate, ATP, and test compound reagents->incubation 1. Kinase Reaction detection_reagents Add TR-FRET detection reagents (Eu-antibody and tracer) incubation->detection_reagents 2. Detection read_plate Read plate on a TR-FRET enabled microplate reader detection_reagents->read_plate 3. Signal Measurement analysis Analyze data and calculate IC50 values read_plate->analysis 4. Data Analysis

Caption: A generalized workflow for a TR-FRET-based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 384-well assay plate.

    • Add the kinase to the wells.

    • Initiate the reaction by adding ATP and the substrate.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents, including the Europium-labeled antibody and the Alexa Fluor 647-labeled tracer.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value using a non-linear regression model.[12]

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for mTOR, HUVEC for VEGFR-2) in a 96-well plate at a predetermined optimal density.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and standard inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Western Blotting for Downstream Signaling

Western blotting is used to detect the phosphorylation status of key downstream proteins in a signaling pathway, providing mechanistic insights into the action of an inhibitor.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target protein and its phosphorylated form.

G cluster_western_blot Western Blot Workflow cell_lysis 1. Cell Lysis and Protein Quantification sds_page 2. SDS-PAGE cell_lysis->sds_page transfer 3. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 4. Blocking transfer->blocking primary_ab 5. Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-S6K) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 7. Chemiluminescent Detection secondary_ab->detection analysis 8. Image Analysis and Quantification detection->analysis

Caption: Key steps involved in the Western blotting procedure for analyzing protein phosphorylation.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound or standard inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., p-Akt, p-S6K) overnight at 4°C.[8][17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein and a loading control (e.g., β-actin) for normalization.

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Signaling Pathway Diagrams

mTOR Signaling Pathway

G cluster_mTOR_pathway Simplified mTOR Signaling Pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase growth_factors->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 mTORC2 mTORC2 mTORC2->akt Activates s6k S6K1 mTORC1->s6k four_ebp1 4E-BP1 mTORC1->four_ebp1 protein_synthesis Protein Synthesis s6k->protein_synthesis four_ebp1->protein_synthesis proliferation Cell Growth & Proliferation protein_synthesis->proliferation rapamycin Rapamycin (Standard Inhibitor) rapamycin->mTORC1 pyrimidine_analog 4-Methyl-6-phenoxy- pyrimidine Analog pyrimidine_analog->mTORC2 pyrimidine_analog->mTORC1

Caption: The mTOR signaling pathway and points of inhibition.

VEGFR-2 Signaling Pathway

G cluster_VEGFR2_pathway Simplified VEGFR-2 Signaling Pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds and activates plc PLCγ vegfr2->plc ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway vegfr2->ras_raf_mek_erk pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt migration Cell Migration plc->migration permeability Vascular Permeability plc->permeability proliferation Endothelial Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt->proliferation sorafenib Sorafenib (Standard Inhibitor) sorafenib->vegfr2 pyrimidine_analog 4-Methyl-6-phenoxy- pyrimidine Analog pyrimidine_analog->vegfr2

Caption: The VEGFR-2 signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activity of 4-methyl-6-phenoxypyrimidine analogs against standard inhibitors of the mTOR and VEGFR-2 pathways. The provided data, based on closely related compounds, suggests that this chemical scaffold holds promise as a source of novel kinase inhibitors. The detailed experimental protocols offer a robust starting point for researchers to conduct their own comparative studies.

Future investigations should focus on the synthesis and direct biological evaluation of 4-Methyl-6-phenoxypyrimidine to obtain precise IC50 values and to perform head-to-head comparisons with standard inhibitors under identical experimental conditions. Furthermore, kinome-wide screening would be invaluable to assess the selectivity of this compound and to identify potential off-target effects. Ultimately, in vivo studies in relevant animal models will be necessary to determine the therapeutic potential of this and related compounds for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • BenchChem. (2025). A Comparative Guide: Vegfr-2-IN-45 vs. Sunitinib in Renal Cell Carcinoma Models. BenchChem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • BenchChem. (2025). Application Notes and Protocols for Detecting p-S6K Inhibition by Rapamycin using Western Blot. BenchChem.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
  • MedChemExpress. (n.d.). mTOR | Inhibitors. MedChemExpress.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia.
  • RSC Publishing. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing.
  • BenchChem. (2025). A Comparative Analysis of Rapamycin and Its Analogues: A Guide for Researchers. BenchChem.
  • MDPI. (2022, August 19). Overview of Research into mTOR Inhibitors. MDPI.
  • BOC Sciences. (2022, June 24). Advances in mTOR Inhibitors. BOC Sciences.
  • MDPI. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Bio-Rad Antibodies. (n.d.).
  • ACS Publications. (2017, November 30). Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry.
  • Juniper Publishers. (2017, April 3).
  • Future Science. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology.
  • PMC. (n.d.). Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001)
  • BenchChem. (2025).
  • BMB Reports. (2024, February 19).
  • PMC. (2013, January 22). A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models. PMC.
  • protocols.io. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. protocols.io.
  • Molecular Devices. (n.d.).
  • ResearchGate. (n.d.). Half maximal inhibitory concentration (IC50) values of everolimus....
  • Revvity. (n.d.). AlphaLISA SureFire Ultra Human Total VEGF Receptor 2 (VEGFR2) Detection Kit, 500 Assay Points. Revvity.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR). Thermo Fisher Scientific.
  • Invitrogen. (n.d.). Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays. Invitrogen.
  • PubMed. (2009, September 15).
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide. PerkinElmer.
  • PMC. (2024, June 9). Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. PMC.
  • Amsbio. (n.d.). VEGFR2 (KDR) Kinase Assay Kit, 40325. Amsbio.

Sources

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Practical Guide to Handling 4-Methyl-6-phenoxypyrimidine

For researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for worki...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for working with 4-Methyl-6-phenoxypyrimidine, a compound of interest in medicinal chemistry. Our commitment is to empower your research with the knowledge to maintain a safe and efficient laboratory environment.

The following protocols and recommendations are synthesized from established safety data for structurally related pyrimidine derivatives. Given the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-6-phenoxypyrimidine, a cautious and comprehensive approach to personal protection is warranted.

Understanding the Hazard Profile: A Logic-Driven Approach

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

  • Flammability: Some related compounds are flammable liquids and vapors.[1]

Therefore, a comprehensive personal protective equipment (PPE) strategy must address dermal, ocular, and respiratory routes of exposure.

Core Protective Measures: Your Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with 4-Methyl-6-phenoxypyrimidine.

Body Part Personal Protective Equipment (PPE) Rationale and Specifications
Hands Chemical-resistant gloves (Nitrile rubber)Pyrimidine derivatives can be absorbed through the skin. Nitrile gloves offer broad chemical resistance. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact.[4]
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[3][5]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood). If ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.Minimizes the risk of inhaling potentially harmful vapors or aerosols.[6]
Body Laboratory coat or a chemical-resistant apron.Protects skin and personal clothing from contamination.[2]

Procedural Excellence: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. Follow this step-by-step guide to minimize the risk of contamination.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence A Inspect all PPE for damage B Lab Coat A->B Start C Respirator (if required) B->C D Safety Goggles/Face Shield C->D E Gloves D->E Final Step

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

PPE_Doffing cluster_doffing Doffing Sequence cluster_post Post-Procedure F Gloves (using proper technique) G Face Shield/Goggles F->G Start H Lab Coat G->H I Respirator (if worn) H->I J Wash hands thoroughly I->J Final Step

Caption: Sequential process for safely removing PPE.

Disposal Plan

Proper disposal of contaminated materials is critical to prevent secondary exposure and environmental contamination.

  • Contaminated PPE: All used PPE, including gloves, disposable lab coats, and respirator cartridges, should be considered hazardous waste.

  • Disposal Containers: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Management: Follow your institution's and local regulations for the disposal of chemical waste.[5][6][7] Do not dispose of this material in standard laboratory trash or down the drain.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion: A Culture of Safety

The responsible handling of research chemicals like 4-Methyl-6-phenoxypyrimidine is a shared responsibility that underpins the integrity and success of your scientific endeavors. By integrating these principles of personal protection and safe handling into your daily laboratory practices, you contribute to a robust culture of safety.

References

  • 4 - • SAFETY DATA SHEET. (2025, November 6).
  • 4 - Safety Data Sheet. (2024, November 4).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
  • SAFETY DATA SHEET. (2025, December 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • 6 - SAFETY DATA SHEET. (2009, September 22).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
  • SAFETY DATA SHEET 2. Hazards identification 3. Composition/information on ingredients. (2021, June 10).
  • 4-Methyl-6-phenoxypyrimidine - Synchem.
  • 4,6-Dimethoxy-2-methylpyrimidine - Safety Data Sheet - ChemicalBook. (2026, March 21).
  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie. (2015, April 9).
  • 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure.
  • ICSC 0803 - 4-METHYLPYRIDINE - INCHEM.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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